Tfb-tboa
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-2-amino-3-[[3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methoxy]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O6/c20-19(21,22)12-6-4-11(5-7-12)16(25)24-13-3-1-2-10(8-13)9-30-15(18(28)29)14(23)17(26)27/h1-8,14-15H,9,23H2,(H,24,25)(H,26,27)(H,28,29)/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWONNPEPDHEAI-GJZGRUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)COC(C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TFB-TBOA: A Potent and Selective Inhibitor of Excitatory Amino Acid Transporters EAAT1 and EAAT2
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(2S,3S)-3-[3-[4-(Trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA) is a potent and highly selective non-transportable blocker of the glial glutamate transporters, Excitatory Amino Acid Transporter 1 (EAAT1, also known as GLAST) and Excitatory Amino Acid Transporter 2 (EAAT2, also known as GLT-1). By inhibiting the uptake of glutamate from the synaptic cleft, this compound serves as a critical tool for investigating the physiological and pathological roles of these transporters. This document provides a comprehensive technical overview of this compound, including its inhibitory profile, detailed experimental protocols for its characterization, and insights into the signaling pathways it modulates. This guide is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and neurodegenerative diseases.
Introduction
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its precise regulation is crucial for normal synaptic transmission and the prevention of excitotoxicity. Excitatory Amino Acid Transporters (EAATs) are a family of sodium-dependent plasma membrane transporters that are responsible for the rapid removal of glutamate from the extracellular space. Of the five known subtypes (EAAT1-5), EAAT1 and EAAT2 are predominantly expressed on astrocytes and are responsible for the majority of glutamate uptake in the brain.[1] Dysregulation of these transporters has been implicated in a variety of neurological disorders, including amyotrophic lateral sclerosis (ALS), epilepsy, and stroke.
This compound is a derivative of the non-selective EAAT inhibitor DL-threo-β-benzyloxyaspartate (TBOA). The addition of a trifluoromethylbenzoyl group significantly enhances its potency and selectivity for EAAT1 and EAAT2.[2] This makes this compound an invaluable pharmacological tool for dissecting the specific contributions of these two transporter subtypes to synaptic function and for exploring their potential as therapeutic targets.
Quantitative Inhibitory Profile of this compound
The inhibitory potency of this compound has been characterized in various cellular systems expressing different EAAT subtypes. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity and selectivity for EAAT1 and EAAT2.
| Cell System | EAAT Subtype | This compound IC50 (nM) | Reference |
| Cells transiently expressing EAATs | EAAT1 | 22 | [2][3] |
| EAAT2 | 17 | [2][3] | |
| EAAT3 | 300 | [2][3] | |
| HEK293 cells expressing human EAATs | hEAAT1 | 3.6 | [4] |
| hEAAT2 | 10 | [4] | |
| hEAAT3 | 120 | [4] | |
| tsA201 cells expressing rat EAAT4 | rEAAT4 | 40 | [4] |
| Astrocytes in rat hippocampal slices (STCs) | Glial EAATs | 13 | [3] |
| Astrocytes (glutamate-stimulated Na+ elevation) | Glial EAATs | 43 | [5] |
Table 1: Summary of reported IC50 values for this compound against various EAAT subtypes in different experimental preparations.
Mechanism of Action
This compound is a non-transportable competitive inhibitor of EAATs. It binds to the glutamate binding site of the transporter but is not translocated across the membrane. This blockade of the transporter prevents the uptake of glutamate from the synaptic cleft, leading to an accumulation of extracellular glutamate.[6] This prolonged presence of glutamate in the synapse results in the over-activation of postsynaptic glutamate receptors, primarily NMDA and AMPA receptors, which can lead to excitotoxicity and neuronal damage.[6][7] this compound has been shown to be highly selective for EAATs, with no significant activity at other neurotransmitter transporters or receptors.[2]
Experimental Protocols
Radiolabeled Glutamate Uptake Assay
This assay measures the inhibition of glutamate transport by this compound in a cellular system.
Materials:
-
HEK293 cells stably or transiently expressing the EAAT subtype of interest.
-
Poly-D-lysine coated 96-well plates.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).
-
[3H]-L-glutamate.
-
Unlabeled L-glutamate.
-
This compound stock solution (in DMSO).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Cell Plating: Seed the transfected HEK293 cells onto poly-D-lysine coated 96-well plates at a density that allows for confluent monolayers on the day of the assay.
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in KRH buffer from the DMSO stock. Ensure the final DMSO concentration is below 0.1%.
-
Prepare a solution of [3H]-L-glutamate and unlabeled L-glutamate in KRH buffer. The final concentration of L-glutamate should be close to the Km of the transporter subtype being studied.
-
-
Assay Performance:
-
Wash the cell monolayers twice with 200 µL of pre-warmed KRH buffer.
-
Add 100 µL of the this compound dilutions or vehicle control to the wells and pre-incubate for 10-20 minutes at 37°C.
-
Initiate the uptake by adding 100 µL of the [3H]-L-glutamate/L-glutamate solution to each well.
-
Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake for the specific cell line and transporter.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold KRH buffer.
-
-
Quantification:
-
Lyse the cells by adding 100 µL of 1% SDS or 0.1 M NaOH to each well.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-labeled substrate like L-aspartate or in Na+-free buffer).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the currents mediated by EAATs and their inhibition by this compound.
Materials:
-
HEK293 cells expressing the EAAT subtype of interest cultured on glass coverslips.
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with KOH.
-
L-glutamate stock solution.
-
This compound stock solution.
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Preparation: Place a coverslip with the transfected cells in the recording chamber and perfuse with the external solution.
-
Obtaining a Whole-Cell Recording:
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Recording EAAT-mediated Currents:
-
Apply L-glutamate (e.g., 100 µM) to the cell using a rapid perfusion system to evoke an inward current. This current is mediated by the electrogenic transport of glutamate and co-transported ions.
-
Wash out the L-glutamate to allow the current to return to baseline.
-
-
Inhibition by this compound:
-
Perfuse the cell with the external solution containing a specific concentration of this compound for a few minutes.
-
Co-apply L-glutamate and this compound and record the resulting current.
-
Repeat this for a range of this compound concentrations.
-
-
Data Analysis:
-
Measure the peak amplitude of the glutamate-evoked current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The inhibition of EAAT1 and EAAT2 by this compound has significant consequences for synaptic signaling and neuronal health. The primary effect is an increase in the concentration and dwell time of glutamate in the synaptic cleft.
Caption: Consequence of EAAT1/2 inhibition by this compound.
The experimental workflow for characterizing a novel EAAT inhibitor like this compound typically involves a multi-step process, starting from initial screening to in-depth characterization.
Caption: Workflow for the characterization of an EAAT inhibitor.
The transcriptional regulation of EAAT2 is complex and involves multiple signaling pathways. For instance, activation of the NF-κB pathway has been shown to upregulate EAAT2 expression.
Caption: Simplified signaling pathway for EAAT2 transcriptional regulation.
Conclusion
This compound is a powerful and selective pharmacological tool for the investigation of EAAT1 and EAAT2 function. Its high potency and selectivity make it superior to less specific inhibitors for dissecting the roles of these glial glutamate transporters in health and disease. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in the laboratory and to aid in the development of novel therapeutic strategies targeting glutamate transport. The continued study of compounds like this compound will undoubtedly lead to a greater understanding of the complex processes governing glutamatergic neurotransmission and its pathological disruptions.
References
- 1. Glutamate Induces Rapid Upregulation of Astrocyte Glutamate Transport and Cell-Surface Expression of GLAST - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Pharmacological inhibitions of glutamate transporters EAAT1 and EAAT2 compromise glutamate transport in photoreceptor to ON- bipolar cell synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 7. Role of glutamate excitotoxicity and glutamate transporter EAAT2 in Epilepsy: opportunities for novel therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to (2S,3S)-2-amino-3-((3-(4-(trifluoromethyl)benzamido)benzyl)oxy)succinic acid (Tfb-tboa)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3S)-2-amino-3-((3-(4-(trifluoromethyl)benzamido)benzyl)oxy)succinic acid, commonly known as Tfb-tboa, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs), particularly the glial transporters EAAT1 and EAAT2.[1][2] As a non-transportable competitive inhibitor, this compound blocks the reuptake of glutamate from the synaptic cleft, thereby prolonging the presence of this key excitatory neurotransmitter and enhancing glutamatergic signaling.[3] Its high affinity and selectivity have made it an invaluable pharmacological tool for elucidating the physiological and pathological roles of glutamate transporters in the central nervous system.[4] This document provides a detailed overview of the chemical properties, biological activity, and experimental methodologies associated with this compound.
Chemical Properties
| Property | Value | Reference |
| Full Chemical Name | (2S,3S)-2-amino-3-((3-(4-(trifluoromethyl)benzamido)benzyl)oxy)succinic acid | [5][6][7] |
| Alternate Name | (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate | [8][9][10] |
| Synonyms | CF3-Bza-TBOA | [2][6][11] |
| CAS Number | 480439-73-4 | [2][6] |
| Molecular Formula | C19H17F3N2O6 | [2][12] |
| Molecular Weight | 426.35 g/mol | [2][6] |
| IUPAC Name | (2S,3S)-2-amino-3-[[3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methoxy]butanedioic acid | [12] |
Biological Activity: Inhibitory Potency
This compound exhibits nanomolar potency and selectivity for EAAT1 and EAAT2 over other EAAT subtypes. The following tables summarize its inhibitory concentrations (IC50) from various experimental systems.
Table 3.1: Inhibitory Activity of this compound on Glutamate Transporters
| Transporter Subtype | Cell Line | Species | IC50 (nM) | Reference |
| EAAT1 (GLAST) | Transiently expressing cells | Not specified | 22 | [2][11] |
| hEAAT1 | HEK293 | Human | 3.6 | [1] |
| EAAT2 (GLT-1) | Transiently expressing cells | Not specified | 17 | [2][11] |
| hEAAT2 | HEK293 | Human | 10 | [1] |
| EAAT3 (EAAC1) | Transiently expressing cells | Not specified | 300 | [2][11] |
| hEAAT3 | HEK293 | Human | 120 | [1] |
| rEAAT4 | tsA201 | Rat | 40 | [1] |
Table 3.2: Functional Inhibition by this compound
| Experimental System | Measured Effect | IC50 (nM) | Reference |
| Rat Hippocampal Slices | Inhibition of synaptically activated transporter currents (STCs) in astrocytes | 13 | [2][10] |
| Cultured Astrocytes | Attenuation of glutamate-stimulated intracellular Na+ elevation | 43 | [1][2] |
Mechanism of Action
Glutamate transporters play a critical role in maintaining low extracellular glutamate concentrations, preventing excitotoxicity and ensuring precise synaptic transmission.[4][10] this compound acts as a competitive antagonist at the glutamate binding site of EAATs, preventing the uptake of glutamate into glial cells and neurons.[3] This blockade leads to an accumulation of glutamate in the synaptic cleft, resulting in prolonged activation of postsynaptic glutamate receptors, such as NMDA and AMPA receptors.[10] In vivo, this heightened glutamatergic activity can lead to neuronal hyperexcitability and, at higher doses, convulsions.[1]
References
- 1. This compound | Glutamate (EAAT) Transporter Inhibitors: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. glpbio.com [glpbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Concise Asymmetric Synthesis and Pharmacological Characterization of All Stereoisomers of Glutamate Transporter Inhibitor this compound and Synthesis of EAAT Photoaffinity Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid chemoenzymatic route to glutamate transporter inhibitor l-TFB-TBOA and related amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Effects of a novel glutamate transporter blocker, (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (this compound), on activities of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - MedChem Express [bioscience.co.uk]
- 12. This compound | C19H17F3N2O6 | CID 52941382 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Impact of TFB-TBOA on Synaptic Glutamate Concentration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S, 3S)-3-[3-[4-(Trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA) is a potent and selective antagonist of the excitatory amino acid transporters (EAATs), primarily targeting the glial transporters EAAT1 (GLAST) and EAAT2 (GLT-1). These transporters are crucial for maintaining low extracellular glutamate concentrations in the central nervous system. By inhibiting glutamate uptake, this compound significantly elevates synaptic and extrasynaptic glutamate levels, leading to profound effects on neuronal excitability and synaptic transmission. This guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on glutamate transport, detailed experimental protocols for its study, and its impact on downstream signaling pathways.
Introduction
Glutamate is the principal excitatory neurotransmitter in the mammalian brain, and its precise regulation is critical for normal synaptic function.[1] Excitatory amino acid transporters (EAATs) are responsible for the rapid removal of glutamate from the synaptic cleft, thereby preventing excitotoxicity and ensuring high-fidelity synaptic transmission.[1][2] this compound is a valuable pharmacological tool for investigating the physiological roles of EAATs and the consequences of impaired glutamate uptake.[3] Its high potency and selectivity for the predominant glial transporters, EAAT1 and EAAT2, make it a powerful agent for studying the specific contributions of these transporters to glutamate homeostasis.[4][5][6] This document will delve into the technical details of this compound's effects on synaptic glutamate concentration.
Mechanism of Action
This compound is a competitive, non-transportable inhibitor of EAATs.[7] This means it binds to the transporter but is not translocated across the cell membrane, effectively blocking the glutamate binding site and preventing the uptake of glutamate. By inhibiting EAAT1 and EAAT2, which are abundantly expressed on astrocytes surrounding synapses, this compound prevents the clearance of synaptically released glutamate, leading to its accumulation in the extracellular space.[8] This elevated glutamate concentration results in prolonged activation of both synaptic and extrasynaptic glutamate receptors.[8][9]
Quantitative Data on this compound Activity
The inhibitory potency of this compound on various EAAT subtypes has been quantified using radiolabeled substrate uptake assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Transporter Subtype | Cell Line | Species | IC50 (nM) | Reference |
| EAAT1 (GLAST) | Transiently Expressing Cells | Not Specified | 22 | [3][6] |
| hEAAT1 | HEK293 | Human | 3.6 | [4][5] |
| EAAT2 (GLT-1) | Transiently Expressing Cells | Not Specified | 17 | [3][6] |
| hEAAT2 | HEK293 | Human | 10 | [4][5] |
| EAAT3 (EAAC1) | Transiently Expressing Cells | Not Specified | 300 | [3][6] |
| hEAAT3 | HEK293 | Human | 120 | [4][5] |
| rEAAT4 | tsA201 | Rat | 40 | [4][5] |
h denotes human, and r denotes rat.
Experimental Protocols
Radiometric Glutamate Uptake Assay
This assay measures the inhibition of radiolabeled glutamate (or a substrate analog like D-aspartate) uptake into cells expressing specific EAAT subtypes.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 or COS-7 cells are commonly used due to their low endogenous transporter expression.
-
Cells are transiently or stably transfected with plasmids encoding the desired human or rodent EAAT subtype (e.g., hEAAT1, hEAAT2).
-
-
Uptake Assay:
-
Cells are plated in 24- or 96-well plates.
-
On the day of the assay, the culture medium is replaced with a buffered salt solution (e.g., Krebs-Henseleit).
-
Cells are pre-incubated with varying concentrations of this compound for a specified time (e.g., 10-20 minutes) at 37°C.
-
A mixture of unlabeled L-glutamate and a radiolabeled substrate, such as [³H]L-glutamate or [³H]D-aspartate, is added to initiate the uptake reaction.
-
The uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
-
Quantification:
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Radiolabeled Glutamate Uptake Assay Workflow
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the effect of this compound on synaptically evoked transporter currents (STCs) in astrocytes and excitatory postsynaptic currents (EPSCs) in neurons within brain slices.
Methodology:
-
Slice Preparation:
-
Acute hippocampal or cortical slices (300-400 µm thick) are prepared from rodents.
-
Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.
-
-
Recording:
-
Whole-cell patch-clamp recordings are obtained from astrocytes or pyramidal neurons under visual guidance (e.g., DIC microscopy).
-
For STC recordings in astrocytes, synaptic transmission is evoked by electrical stimulation of nearby afferent fibers. The recording pipette contains a cesium-based internal solution to block potassium channels.
-
For EPSC recordings in neurons, the internal solution is potassium-based. NMDA receptor-mediated EPSCs are isolated by holding the membrane potential at a depolarized level (e.g., +40 mV) in the presence of an AMPA receptor antagonist.
-
-
This compound Application:
-
A stable baseline of STCs or EPSCs is recorded.
-
This compound is bath-applied at a known concentration (e.g., 100 nM).
-
-
Data Analysis:
-
The amplitude and decay kinetics of STCs and EPSCs are measured before and after this compound application.
-
Inhibition of STC amplitude and prolongation of the EPSC decay time constant indicate blockade of glutamate uptake.[9]
-
Whole-Cell Patch-Clamp Electrophysiology Workflow
Signaling Pathways Affected by this compound
By increasing the synaptic glutamate concentration, this compound leads to the enhanced and prolonged activation of postsynaptic glutamate receptors, primarily NMDA and AMPA receptors.
-
NMDA Receptor Activation: The sustained presence of glutamate in the synapse leads to greater activation of NMDA receptors. This results in an increased influx of Ca²⁺ into the postsynaptic neuron, which can trigger various downstream signaling cascades, including those involved in synaptic plasticity and, in excess, excitotoxicity.[9]
-
AMPA Receptor Activation: While AMPA receptors desensitize more rapidly than NMDA receptors, the elevated glutamate levels caused by this compound can still lead to their prolonged activation, especially when desensitization is reduced.[9] This contributes to the overall increase in neuronal excitability.
-
Induction of Epileptiform Activity: Long-term application of this compound can lead to spontaneous epileptiform discharges in neuronal networks, a consequence of the profound and widespread increase in excitability.[9]
Signaling Pathways Affected by this compound
Conclusion
This compound is an indispensable tool for elucidating the roles of glial glutamate transporters in synaptic function. Its potent and selective inhibition of EAAT1 and EAAT2 allows for the precise manipulation of synaptic glutamate concentrations, providing valuable insights into the mechanisms of synaptic transmission, plasticity, and excitotoxicity. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to effectively utilize this compound in their investigations of glutamatergic signaling in the central nervous system.
References
- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 2. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 3. A QUANTITATIVE ASSESSMENT OF GLUTAMATE UPTAKE INTO HIPPOCAMPAL SYNAPTIC TERMINALS AND ASTROCYTES: NEW INSIGHTS INTO A NEURONAL ROLE FOR EXCITATORY AMINO ACID TRANSPORTER 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. What is the purpose of this compound? — Brain Stuff [brainstuff.org]
- 6. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. scribd.com [scribd.com]
- 9. Effects of a novel glutamate transporter blocker, (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (this compound), on activities of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Glutamatergic Signaling with TFB-TBOA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2S,3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA), a potent and selective antagonist of excitatory amino acid transporters (EAATs). This document details the mechanism of action of this compound, presents its quantitative inhibitory profile, and offers detailed experimental protocols for its application in neuroscience research. The provided methodologies and visualizations are intended to equip researchers with the necessary tools to effectively utilize this compound in the investigation of glutamatergic signaling, synaptic plasticity, and the role of glutamate transporters in health and disease.
Introduction to this compound and Glutamatergic Signaling
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a critical role in nearly all aspects of brain function. The precise regulation of extracellular glutamate concentrations is vital, as excessive glutamate can lead to excitotoxicity and neuronal damage. Excitatory amino acid transporters (EAATs) are a family of sodium-dependent plasma membrane proteins responsible for the rapid clearance of glutamate from the synaptic cleft and extrasynaptic spaces.
This compound is a non-transportable competitive antagonist of EAATs, exhibiting high affinity and selectivity for the glial transporters EAAT1 (GLAST) and EAAT2 (GLT-1) over the neuronal transporter EAAT3 (EAAC1).[1][2][3][4] Its potent inhibitory action allows for the acute and reversible blockade of glutamate uptake, leading to an elevation of extracellular glutamate levels. This property makes this compound an invaluable pharmacological tool for studying the physiological and pathological roles of glutamate transporters and the consequences of impaired glutamate homeostasis.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory potency of this compound has been characterized across various EAAT subtypes using different experimental preparations. The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀) values, providing a quantitative basis for experimental design.
| Transporter Subtype | Cell Line | Assay Type | IC₅₀ (nM) | Reference(s) |
| EAAT1 (human) | HEK293 | [³H]-D-Aspartate Uptake | 22 | [3][4] |
| HEK293 | Electrophysiology | 3.6 | [1][2] | |
| EAAT2 (human) | HEK293 | [³H]-D-Aspartate Uptake | 17 | [3][4] |
| HEK293 | Electrophysiology | 10 | [1][2] | |
| EAAT3 (human) | HEK293 | [³H]-D-Aspartate Uptake | 300 | [3][4] |
| HEK293 | Electrophysiology | 120 | [1][2] | |
| EAAT4 (rat) | tsA201 | [³H]-D-Aspartate Uptake | 40 | [1][2] |
| Preparation | Effect Measured | IC₅₀ (nM) | Reference(s) |
| Rat Hippocampal Slices (Astrocytes) | Synaptically Activated Transporter Currents (STCs) | 13 | [3] |
| Cultured Astrocytes | Glutamate-stimulated intracellular Na⁺ elevation | 43 | [1][2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to investigate glutamatergic signaling.
Electrophysiological Recording of Synaptic Currents in Hippocampal Slices
This protocol describes how to perform whole-cell patch-clamp recordings from CA1 pyramidal neurons in acute hippocampal slices to measure the effect of this compound on excitatory postsynaptic currents (EPSCs).
Materials:
-
Artificial Cerebrospinal Fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 24 mM NaHCO₃, 12.5 mM D-glucose, 2 mM CaCl₂, 1 mM MgCl₂. The solution should be continuously bubbled with 95% O₂ / 5% CO₂.
-
Internal Pipette Solution: 135 mM K-gluconate, 10 mM HEPES, 10 mM phosphocreatine, 4 mM Mg-ATP, 0.3 mM Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. The final working concentration is typically in the range of 10-100 nM.
Procedure:
-
Slice Preparation: Prepare 300-400 µm thick horizontal or coronal hippocampal slices from a rodent brain in ice-cold, oxygenated aCSF.
-
Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.
-
Recording Setup: Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.
-
Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a CA1 pyramidal neuron.
-
Hold the neuron in voltage-clamp mode at -70 mV to record EPSCs.
-
-
Baseline Recording: Record baseline synaptic activity by stimulating Schaffer collateral afferents with a bipolar stimulating electrode.
-
This compound Application: Bath-apply this compound at the desired final concentration (e.g., 100 nM) and record the changes in the amplitude and decay kinetics of the evoked EPSCs. This compound is expected to prolong the decay of NMDA receptor-mediated EPSCs.[5]
-
Data Analysis: Analyze the recorded currents to quantify changes in EPSC amplitude, decay time constant, and frequency of spontaneous events.
Experimental Workflow for Electrophysiology
Caption: Workflow for patch-clamp recording experiments.
Fluorescence Imaging of Glutamate Dynamics with iGluSnFR
This protocol describes the use of the genetically encoded glutamate sensor iGluSnFR to visualize the effect of this compound on glutamate spillover and clearance.
Materials:
-
AAV expressing iGluSnFR under a neuron-specific promoter.
-
Confocal or two-photon microscope equipped for live-cell imaging.
-
aCSF and this compound stock solution as described in Protocol 3.1.
Procedure:
-
iGluSnFR Expression: Inject the iGluSnFR AAV into the hippocampus of a rodent and allow for 2-3 weeks for expression.
-
Slice Preparation and Recovery: Prepare and recover hippocampal slices as described in Protocol 3.1.
-
Imaging Setup: Place the slice in the recording chamber and perfuse with oxygenated aCSF.
-
Image Acquisition:
-
Locate iGluSnFR-expressing neurons and their dendritic processes.
-
Acquire baseline fluorescence images.
-
Stimulate Schaffer collaterals to evoke glutamate release and capture the resulting fluorescence transients.
-
-
This compound Application: Bath-apply this compound and repeat the stimulation and imaging.
-
Data Analysis: Measure the amplitude, decay kinetics, and spatial spread of the iGluSnFR signal before and after this compound application to quantify the effects on glutamate clearance and spillover.
Glutamate Dynamics Imaging Workflow
References
- 1. Whole-cell patch-clamp recording from the cultured hippocampal neurons [bio-protocol.org]
- 2. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photostimulation and Whole-Cell Patch Clamp Recordings of Neurons in Mouse Hippocampal Slices [app.jove.com]
- 4. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
TFB-TBOA for Studying Astrocyte Glutamate Uptake: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of (2S,3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA), a potent and selective inhibitor of excitatory amino acid transporters (EAATs), for investigating astrocyte glutamate uptake. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes relevant pathways and workflows.
Core Concepts: Mechanism of Action of this compound
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system. Its efficient removal from the synaptic cleft by EAATs is crucial for maintaining normal synaptic transmission and preventing excitotoxicity.[1][2] Astrocytes are the primary cell type responsible for glutamate clearance, predominantly through EAAT1 (GLAST) and EAAT2 (GLT-1).[3][4]
This compound is a potent, non-transportable competitive antagonist of glutamate transporters.[5][6] It binds to the glutamate binding site on EAATs, thereby blocking the uptake of glutamate from the extracellular space.[7] This blockade leads to an accumulation of extracellular glutamate, which can be experimentally measured and used to study the dynamics and capacity of astrocyte glutamate transport.[6] The increased extracellular glutamate can also lead to the activation of postsynaptic and extrasynaptic glutamate receptors, resulting in measurable physiological effects such as prolonged excitatory postsynaptic currents and, at higher concentrations, epileptiform activity.[7][8]
Quantitative Data: Inhibitory Potency of this compound
This compound exhibits high affinity and selectivity for the major astrocytic glutamate transporters, EAAT1 and EAAT2, as demonstrated by its low nanomolar half-maximal inhibitory concentrations (IC₅₀).[5][9][10] Its potency is significantly greater than its parent compound, DL-threo-β-benzyloxyaspartate (TBOA).[5][6]
| Compound | EAAT1 (GLAST) IC₅₀ (nM) | EAAT2 (GLT-1) IC₅₀ (nM) | EAAT3 (EAAC1) IC₅₀ (nM) | Reference |
| This compound | 22 | 17 | 300 | [5] |
| This compound (human) | 3.6 | 10 | 120 | [9] |
| TBOA | 33,000 | 6,200 | 15,000 | [5] |
| TBOA | 70,000 | 6,000 | 6,000 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study astrocyte glutamate uptake.
[³H]-D-Aspartate Uptake Assay in Primary Astrocyte Culture
This protocol is adapted from methodologies described for measuring glutamate transporter activity in cultured astrocytes.[11][12]
Objective: To quantify the inhibition of glutamate uptake by this compound in primary astrocyte cultures using a radiolabeled glutamate analog, [³H]-D-aspartate.
Materials:
-
Primary astrocyte cultures grown on 24-well plates
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Balanced Salt Solution (BSS): 135 mM NaCl, 3.1 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 0.5 mM KH₂PO₄, 5 mM PIPES, 2 mM glucose, pH 7.2
-
[³H]-D-aspartate
-
This compound stock solution (in DMSO)
-
Scintillation fluid and vials
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Culture primary astrocytes in DMEM with 10% FBS until confluent.
-
Preparation: On the day of the experiment, wash the cells twice with pre-warmed BSS.
-
Pre-incubation: Pre-incubate the cells for 10-20 minutes at 37°C with BSS containing various concentrations of this compound or vehicle (DMSO).
-
Uptake Initiation: Initiate the uptake by adding BSS containing a final concentration of 50 nM [³H]-D-aspartate and the corresponding concentration of this compound or vehicle.
-
Incubation: Incubate for 10 minutes at 37°C. This time should be within the linear range of uptake.
-
Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold BSS.
-
Cell Lysis: Lyse the cells in each well with cell lysis buffer.
-
Scintillation Counting: Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Use another portion of the lysate to determine the protein concentration in each well using a standard protein assay.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration for each well. Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control.
Electrophysiological Recording of Transporter Currents in Brain Slices
This protocol is based on standard brain slice electrophysiology techniques.[13][14][15]
Objective: To measure the effect of this compound on glutamate transporter currents in astrocytes within acute brain slices.
Materials:
-
Rodent (e.g., mouse or rat)
-
Vibratome
-
Dissection tools
-
Artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂/5% CO₂
-
Recovery chamber
-
Recording chamber for microscope
-
Patch-clamp setup (amplifier, micromanipulator, data acquisition system)
-
Glass pipettes for patch electrodes
-
Internal solution for astrocyte recording (e.g., containing Cs-gluconate)
-
This compound
Procedure:
-
Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired brain region (e.g., hippocampus) using a vibratome in ice-cold, oxygenated aCSF.
-
Slice Recovery: Transfer the slices to a recovery chamber containing aCSF at 32-34°C for 30 minutes, then maintain at room temperature.
-
Recording Setup: Place a slice in the recording chamber under the microscope and continuously perfuse with oxygenated aCSF.
-
Astrocyte Identification: Identify astrocytes for recording based on their morphology and location (e.g., using SR101 staining).
-
Whole-Cell Patch-Clamp: Obtain a whole-cell patch-clamp recording from an identified astrocyte. Hold the cell at a negative membrane potential (e.g., -80 mV).
-
Elicit Transporter Currents: Evoke glutamate transporter currents by stimulating nearby afferent fibers with a bipolar electrode or by puffing glutamate onto the astrocyte.
-
This compound Application: After obtaining a stable baseline of transporter currents, bath-apply this compound (e.g., 100-200 nM) and record the change in the current amplitude.[2]
-
Data Analysis: Measure the amplitude of the evoked transporter current before and after this compound application to quantify the degree of inhibition.
In Vivo Microdialysis for Extracellular Glutamate Measurement
This protocol is a general guide for in vivo microdialysis.[16][17][18]
Objective: To measure the increase in extracellular glutamate concentration in a specific brain region of an awake, freely moving animal following the local administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system for glutamate analysis
-
This compound
-
Artificial cerebrospinal fluid (aCSF) for perfusion
Procedure:
-
Probe Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest.
-
Recovery: Allow the animal to recover from surgery for several days.
-
Microdialysis Setup: On the day of the experiment, insert a microdialysis probe through the guide cannula. Connect the probe to a syringe pump for perfusion with aCSF and to a fraction collector for sample collection.
-
Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples for at least 2-3 hours.
-
This compound Administration: Administer this compound either systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Continue to collect dialysate samples for several hours following this compound administration.
-
Glutamate Analysis: Analyze the glutamate concentration in the collected dialysate samples using HPLC.
-
Data Analysis: Express the glutamate concentrations as a percentage of the baseline levels to determine the effect of this compound on extracellular glutamate.
Visualizations: Pathways and Workflows
Signaling Pathways
The inhibition of astrocyte glutamate uptake by this compound has significant downstream consequences on neuronal signaling.
Caption: this compound inhibition of EAATs increases extracellular glutamate, activating NMDA receptors.
Caption: Astrocyte glutamate uptake and mGluR activation converge on intracellular Ca²⁺ signaling.
Experimental Workflows
The following diagram illustrates a typical workflow for investigating the role of astrocyte glutamate uptake using this compound.
Caption: Experimental workflow for studying astrocyte glutamate uptake with this compound.
References
- 1. Glutamate-induced calcium signaling in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Astroglial Glutamate Signaling and Uptake in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Release of [3H]-d-Aspartate from Primary Astrocyte Cultures in Response to Raised External Potassium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Elevation of Extracellular Glutamate by Blockade of Astrocyte Glutamate Transporters Inhibits Cocaine Reinforcement in Rats via a NMDA-GluN2B Receptor Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuronal Glutamate Transporters Limit Activation of NMDA Receptors by Neurotransmitter Spillover on CA1 Pyramidal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamate Transporters Prevent Excessive Activation of NMDA Receptors and Extrasynaptic Glutamate Spillover in the Spinal Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Release of [3H]-D-aspartate from primary astrocyte cultures in response to raised external potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Uptake of [3H]serotonin and [3H]glutamate by primary astrocyte cultures. I. Effects of different sera and time in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monitoring local synaptic activity with astrocytic patch pipettes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Calcium signaling in astrocytes and gliotransmitter release [frontiersin.org]
- 18. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Glial Transporters in Neurotransmission: A Technical Guide to TFB-TBOA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical role of glial transporters in regulating neurotransmission, with a specific focus on the potent and selective inhibitor, (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA). This document details the mechanism of action of this compound, presents its key quantitative data, outlines detailed experimental protocols for its use, and provides visual representations of its effects on synaptic signaling and experimental workflows.
The Indispensable Role of Glial Glutamate Transporters
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, essential for a vast array of neurological functions. However, excessive glutamate in the synaptic cleft can lead to excitotoxicity and neuronal damage. Glial cells, particularly astrocytes, play a crucial role in maintaining glutamate homeostasis.[1][2] They express high-affinity excitatory amino acid transporters (EAATs) that are responsible for the rapid removal of glutamate from the synapse.[1] This uptake terminates the synaptic signal and prevents the over-activation of glutamate receptors.
There are five subtypes of EAATs, with EAAT1 (GLAST) and EAAT2 (GLT-1) being predominantly expressed in glial cells and responsible for the majority of glutamate uptake in the brain. The inhibition of these transporters is a powerful tool for studying the consequences of impaired glutamate clearance and its role in various neuropathological conditions.
This compound: A Potent Blocker of Glial Glutamate Transporters
This compound is a potent and selective, non-transportable antagonist of glial glutamate transporters.[3][4][5] Its high affinity for EAAT1 and EAAT2 makes it an invaluable pharmacological tool for elucidating the physiological roles of these transporters.[4][6][7] Unlike the neurotransmitter glutamate, this compound binds to the transporters without being taken up by the cell, effectively blocking their function.[6] This leads to an accumulation of glutamate in the synaptic cleft, prolonging the activation of postsynaptic glutamate receptors.[3][8]
Mechanism of Action at the Synapse
In a healthy synapse, glutamate released from the presynaptic terminal activates AMPA and NMDA receptors on the postsynaptic neuron. Glial transporters on surrounding astrocytes rapidly clear the excess glutamate. By inhibiting these transporters, this compound causes glutamate to remain in the synapse for a longer duration, leading to enhanced and prolonged activation of postsynaptic receptors.[3][8] This can result in hyperexcitability and, in extreme cases, epileptiform activity.[3][8]
Quantitative Data for this compound
The efficacy of this compound as a glutamate transporter inhibitor has been quantified in numerous studies. The following tables summarize its inhibitory concentrations (IC₅₀) across different EAAT subtypes and experimental preparations.
| Transporter Subtype | Cell Type | IC₅₀ (nM) | Reference |
| EAAT1 | Transiently Expressing Cells | 22 | [4][5][6] |
| EAAT2 | Transiently Expressing Cells | 17 | [4][5][6] |
| EAAT3 | Transiently Expressing Cells | 300 | [4][5][6] |
| human EAAT1 | HEK293 Cells | 3.6 | [4][7] |
| human EAAT2 | HEK293 Cells | 10 | [4][7] |
| human EAAT3 | HEK293 Cells | 120 | [4][7] |
| rat EAAT4 | tsA201 Cells | 40 | [4][7] |
| Experimental Preparation | Measured Effect | IC₅₀ (nM) | Reference |
| Rat Hippocampal Slices | Inhibition of Synaptically Activated Transporter Currents (STCs) in Astrocytes | 13 | [3][5] |
| Cultured Astrocytes | Attenuation of Glutamate-Stimulated Intracellular Na⁺ Elevation | 43 | [4][5][7] |
Experimental Protocols
This compound is a versatile tool used in a variety of experimental paradigms to investigate the role of glial transporters. Below are detailed methodologies for key experiments.
Electrophysiology: Whole-Cell Patch-Clamp Recording in Hippocampal Slices
This protocol is adapted from studies investigating the effect of this compound on excitatory postsynaptic currents (EPSCs).[3]
Objective: To measure the effect of this compound on NMDA and AMPA receptor-mediated EPSCs in CA1 pyramidal neurons.
Materials:
-
Slicing Solution (ice-cold, oxygenated with 95% O₂/5% CO₂): Sucrose-based artificial cerebrospinal fluid (aCSF).
-
Recording aCSF (oxygenated with 95% O₂/5% CO₂): Standard aCSF containing (in mM): 124 NaCl, 2.5 KCl, 2 CaCl₂, 2 MgSO₄, 1.25 NaH₂PO₄, 26 NaHCO₃, and 10 glucose.
-
Internal Solution (for patch pipette): Containing (in mM): 135 Cs-gluconate, 8 NaCl, 10 HEPES, 2 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Picrotoxin (GABA-A receptor antagonist).
-
Cyclothiazide (CTZ) (AMPA receptor desensitization inhibitor).
-
APV (NMDA receptor antagonist).
-
CNQX (AMPA receptor antagonist).
Procedure:
-
Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from a rat or mouse brain in ice-cold, oxygenated slicing solution.
-
Recovery: Allow slices to recover in oxygenated recording aCSF at room temperature for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 2 ml/min). Visualize CA1 pyramidal neurons using an upright microscope with DIC optics.
-
Patching: Obtain a whole-cell patch-clamp recording from a CA1 pyramidal neuron. Hold the membrane potential at -70 mV.
-
EPSC Evocation: Place a stimulating electrode in the Schaffer collateral pathway to evoke synaptic responses.
-
Baseline Recording: Record baseline EPSCs for at least 10 minutes to ensure a stable response.
-
This compound Application: Bath-apply this compound at the desired concentration (e.g., 100 nM) to the recording chamber.
-
Data Acquisition:
-
NMDA Receptor EPSCs: To isolate NMDA receptor-mediated currents, hold the membrane potential at +40 mV in the presence of a GABA-A receptor antagonist (e.g., picrotoxin) and an AMPA receptor antagonist (e.g., CNQX).
-
AMPA Receptor EPSCs: To isolate AMPA receptor-mediated currents, hold the membrane potential at -70 mV. To observe the effect on the decay kinetics, it may be necessary to co-apply an AMPA receptor desensitization inhibitor like cyclothiazide (CTZ).[3]
-
-
Analysis: Measure the amplitude and decay time constant of the EPSCs before and after the application of this compound.
Calcium Imaging in Cultured Astrocytes
This protocol outlines the steps to measure changes in intracellular calcium in astrocytes in response to glutamate transporter inhibition by this compound.
Objective: To visualize and quantify changes in intracellular Ca²⁺ concentration in cultured astrocytes following the application of this compound.
Materials:
-
Primary astrocyte cultures grown on glass coverslips.
-
Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
This compound stock solution.
-
Microscope equipped for fluorescence imaging.
Procedure:
-
Cell Culture: Culture primary astrocytes on glass-bottom dishes or coverslips suitable for imaging.
-
Dye Loading:
-
Prepare a loading solution of a calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in HBSS. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Incubate the cultured astrocytes in the loading solution for 30-45 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Imaging Setup: Mount the coverslip with the dye-loaded astrocytes onto the stage of an inverted fluorescence microscope.
-
Baseline Imaging: Acquire baseline fluorescence images for several minutes to establish a stable baseline of intracellular calcium levels.
-
This compound Application: Gently add this compound to the imaging chamber at the desired final concentration.
-
Time-Lapse Imaging: Immediately begin acquiring a time-lapse series of fluorescence images to capture the dynamic changes in intracellular calcium.
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual astrocytes.
-
Measure the change in fluorescence intensity over time within each ROI.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths. For single-wavelength dyes like Fluo-4, express the change as a relative fluorescence change (ΔF/F₀).
-
In Vivo Microdialysis for Extracellular Glutamate Measurement
This protocol describes the use of in vivo microdialysis to measure the effect of this compound on extracellular glutamate concentrations in a specific brain region of an anesthetized or freely moving animal.
Objective: To quantify the change in extracellular glutamate levels in a target brain region following local administration of this compound.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Perfusion fluid (aCSF).
-
This compound.
-
High-performance liquid chromatography (HPLC) system with fluorescence detection for glutamate analysis.
-
Anesthetic (for anesthetized preparations).
Procedure:
-
Animal Surgery: Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus or striatum) using stereotaxic coordinates.
-
Recovery: Allow the animal to recover from surgery (for freely moving preparations).
-
Probe Perfusion: Perfuse the microdialysis probe with aCSF at a low, constant flow rate (e.g., 1-2 µl/min) using a syringe pump.
-
Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for at least one hour to establish a stable baseline of extracellular glutamate.
-
This compound Administration: Administer this compound, either through the microdialysis probe (retrodialysis) or via a separate local injection.
-
Post-Treatment Sample Collection: Continue to collect dialysate samples at the same intervals to measure the change in extracellular glutamate concentration over time.
-
Sample Analysis: Analyze the glutamate concentration in the collected dialysate samples using HPLC with fluorescence detection.
-
Data Analysis: Express the glutamate concentrations as a percentage of the baseline levels to determine the effect of this compound.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described in this guide.
References
- 1. Study of Calcium Signaling in Astrocytes with a novel Endoplasmic Reticulum Targeted GCaMP Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium imaging in astrocytes [protocols.io]
- 3. Effects of a novel glutamate transporter blocker, (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (this compound), on activities of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. Repeated whole-cell patch-clamp recording from CA1 pyramidal cells in rodent hippocampal slices followed by axon initial segment labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paired whole cell recordings in organotypic hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
TFB-TBOA and its Impact on Neuronal Hyperexcitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S, 3S)-3-[[3-[[4-(Trifluoromethyl)benzoyl]amino]phenyl]methoxy]-L-aspartic acid, commonly known as TFB-TBOA, is a potent and selective antagonist of the excitatory amino acid transporters (EAATs), with a marked preference for EAAT1 and EAAT2 subtypes.[1][2][3] These transporters are crucial for maintaining low extracellular glutamate concentrations in the central nervous system.[4][5] By inhibiting glutamate uptake, this compound serves as a powerful pharmacological tool to investigate the physiological and pathological roles of glial glutamate transport. Its application leads to an accumulation of synaptic glutamate, resulting in the overactivation of glutamate receptors and subsequent neuronal hyperexcitability, often manifesting as epileptiform activity.[4][5] This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use, and its impact on neuronal signaling pathways, making it an essential resource for researchers in neuroscience and drug development.
Mechanism of Action
This compound is a competitive, non-transportable blocker of EAATs.[6] Its primary mechanism involves the inhibition of glutamate reuptake from the synaptic cleft, predominantly by astrocytes which highly express EAAT1 (GLAST) and EAAT2 (GLT-1).[5][7] This blockade leads to an elevation of extracellular glutamate levels, prolonging the activation of postsynaptic ionotropic (AMPA and NMDA) and metabotropic glutamate receptors.[4][5] The sustained presence of glutamate in the synapse results in prolonged excitatory postsynaptic currents (EPSCs), membrane depolarization, and an overall increase in neuronal excitability.[4] At a network level, this can lead to synchronous, epileptiform discharges and, in vivo, severe convulsions.[2][5]
Quantitative Pharmacological Data
The inhibitory potency of this compound on various EAAT subtypes has been quantified through several studies. The following tables summarize the key IC50 values, providing a clear comparison of its activity across different transporter subtypes and experimental conditions.
| Transporter Subtype | Cell Line | Assay Type | IC50 (nM) | Reference |
| EAAT1 (human) | HEK293 | [3H]-d-Aspartate Uptake | 22 | [1][2] |
| EAAT2 (human) | HEK293 | [3H]-d-Aspartate Uptake | 17 | [1][2] |
| EAAT3 (human) | HEK293 | [3H]-d-Aspartate Uptake | 300 | [1][2] |
| EAAT1 (human) | HEK293 | [3H]-d-Aspartate Uptake | 3.6 | [5] |
| EAAT2 (human) | HEK293 | [3H]-d-Aspartate Uptake | 10 | [5] |
| EAAT3 (human) | HEK293 | [3H]-d-Aspartate Uptake | 120 | [5] |
| EAAT4 (rat) | tsA201 | [3H]-d-Aspartate Uptake | 40 | [5] |
| Parameter | Preparation | IC50 (nM) | Reference |
| Synaptically Activated Transporter Currents (STCs) | Rat Hippocampal Slices (Astrocytes) | 13 | [4] |
| Glutamate-Evoked Intracellular Na+ Elevation | Mouse Cortical Astrocytes | 43 | [1] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the signaling pathways affected by this compound and the logical flow of its impact on neuronal excitability.
Figure 1. This compound inhibits astrocytic glutamate uptake.
Figure 2. Cascade leading to neuronal hyperexcitability.
Experimental Protocols
In Vitro Electrophysiology in Hippocampal Slices
This protocol describes the methodology for recording synaptic activity in rodent hippocampal slices to assess the effects of this compound on neuronal excitability.
Materials:
-
Rodent (e.g., Wistar rat or C57BL/6 mouse)
-
Vibrating microtome (vibratome)
-
Artificial cerebrospinal fluid (aCSF) components: NaCl, KCl, KH2PO4, MgSO4, NaHCO3, CaCl2, D-glucose
-
Sucrose-based cutting solution
-
This compound stock solution (in DMSO)
-
Carbogen gas (95% O2 / 5% CO2)
-
Patch-clamp or field potential recording setup
-
Glass microelectrodes
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated sucrose-based cutting solution.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with carbogenated aCSF at 32-34°C for at least 30 minutes to recover.
-
Subsequently, maintain slices at room temperature until recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber, continuously perfused with carbogenated aCSF at a rate of 2-3 ml/min.
-
For whole-cell patch-clamp recordings, pull glass microelectrodes to a resistance of 3-6 MΩ and fill with an appropriate internal solution.
-
Establish a whole-cell recording from a CA1 pyramidal neuron.
-
For field potential recordings, place a glass recording electrode in the stratum radiatum of the CA1 region and a stimulating electrode to activate the Schaffer collaterals.
-
Record baseline synaptic activity (EPSCs or fEPSPs) for at least 10-20 minutes.
-
-
This compound Application:
-
Prepare the desired final concentration of this compound (e.g., 100 nM) in aCSF from the stock solution.[4]
-
Switch the perfusion to the this compound-containing aCSF.
-
Record the changes in synaptic activity. Expect a prolongation of the decay of NMDA receptor-mediated EPSCs.[4] With prolonged application, spontaneous epileptiform discharges may appear.[4]
-
Workflow Diagram:
Figure 3. Workflow for hippocampal slice electrophysiology.
In Vivo Seizure Induction
This protocol outlines the procedure for inducing seizures in rodents through intracerebroventricular (i.c.v.) administration of this compound.
Materials:
-
Rodent (e.g., mouse or rat pups)
-
Stereotaxic apparatus
-
Hamilton syringe
-
This compound
-
Vehicle (e.g., artificial cerebrospinal fluid)
-
Anesthetic
Procedure:
-
Animal Preparation:
-
Anesthetize the animal according to approved institutional protocols.
-
Mount the animal in a stereotaxic frame.
-
-
Drug Preparation and Administration:
-
Dissolve this compound in the appropriate vehicle to the desired concentration. A study in mice used intracerebroventricular administration to induce convulsions.[2] Another study in rat pups used an injection of 20 ng of TBOA (a related compound) in 1 µl of ACSF into the lateral ventricle.[7]
-
Using stereotaxic coordinates for the lateral ventricle, slowly inject the this compound solution.
-
-
Behavioral Observation:
-
Following the injection, place the animal in an observation chamber.
-
Monitor and score the animal for convulsive behaviors (e.g., wild running, clonic seizures, tonic-clonic seizures) for a defined period (e.g., 2 hours).[7]
-
Conclusion
This compound is an invaluable tool for studying the role of glial glutamate transporters in synaptic transmission and neuronal excitability. Its high potency and selectivity for EAAT1 and EAAT2 allow for precise manipulation of extracellular glutamate levels. The resulting neuronal hyperexcitability provides a robust model for investigating the mechanisms underlying epileptogenesis and for the preclinical evaluation of novel antiepileptic therapies. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. Effects of a novel glutamate transporter blocker, (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (this compound), on activities of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 6. Page Not Found: AGOSR [agosr.com]
- 7. Glutamate Transporters Prevent the Generation of Seizures in the Developing Rat Neocortex - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TFB-TBOA in Hippocampal Slices
Topic: Recommended TFB-TBOA Concentration for Hippocampal Slices
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (this compound) is a potent and selective antagonist of glial glutamate transporters, particularly excitatory amino acid transporter 1 (EAAT1) and EAAT2. These transporters are crucial for maintaining low extracellular glutamate concentrations in the central nervous system, thereby preventing excitotoxicity and ensuring high-fidelity synaptic transmission.[1][2] In hippocampal slice preparations, this compound is a valuable pharmacological tool to investigate the roles of glial glutamate uptake in synaptic function, plasticity, and pathophysiology. By blocking these transporters, this compound leads to an accumulation of extracellular glutamate, which can potentiate N-methyl-D-aspartate receptor (NMDAR) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) mediated currents, leading to neuronal hyperexcitability.[1]
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory constants (IC₅₀) of this compound on various glutamate transporters and its observed effects in hippocampal slice preparations.
Table 1: this compound IC₅₀ Values for Glutamate Transporters
| Transporter Subtype | Cell Line | IC₅₀ Value | Reference |
| hEAAT1 | HEK293 | 3.6 nM | |
| hEAAT2 | HEK293 | 10 nM | |
| hEAAT3 | HEK293 | 120 nM | |
| rEAAT4 | tsA201 | 40 nM | |
| Glial Transporters (STCs) | Rat Hippocampal Astrocytes | 13 nM | [1] |
h: human, r: rat, STCs: Synaptically activated transporter currents
Table 2: Recommended Concentrations and Observed Effects in Hippocampal Slices
| Concentration | Experimental Application | Observed Effect | Reference |
| 100 nM | Investigation of glutamatergic synaptic transmission and cell excitability in CA1 pyramidal cells. | Prolonged decay of NMDAR-mediated EPSCs. Prolonged decay of AMPAR-mediated EPSCs in the presence of cyclothiazide (CTZ). Long-term application induced spontaneous epileptiform discharges. | [1] |
| 200 nM | Partial blockade of glutamate transporters to quantify local uptake strength. | Used to assess the sensitivity of glutamate transients to transporter inhibition. | [3] |
Experimental Protocols
Preparation of Acute Hippocampal Slices
This protocol describes the standard procedure for preparing acute hippocampal slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (e.g., rat or mouse)
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) for recording (see composition below)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Incubation chamber
-
Recording chamber
Solutions:
-
Cutting Solution (example): 110 mM choline chloride, 7 mM MgCl₂, 2.5 mM KCl, 1.25 mM KH₂PO₄, 0.5 mM CaCl₂, 25 mM NaHCO₃, 1.3 mM Na-ascorbate, and 10 mM glucose.[4] The osmolarity should be adjusted for the specific animal species and age.
-
Recording aCSF (example): 119 mM NaCl, 2.5 mM KCl, 2.0 mM CaCl₂, 1.3 mM MgCl₂, 1.0 mM NaH₂PO₄, 26.2 mM NaHCO₃, and 11 mM glucose.[4]
Procedure:
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Rapidly decapitate the animal and dissect the brain, immersing it in ice-cold, carbogen-gassed cutting solution.
-
Trim the brain to obtain the desired orientation for hippocampal slicing (e.g., coronal or horizontal).
-
Mount the brain block onto the vibratome stage and submerge it in the ice-cold cutting solution.
-
Cut slices to a thickness of 200-500 µm.[5]
-
Transfer the slices to an incubation chamber containing carbogen-gassed aCSF at 32-34°C for at least 30 minutes.[4]
-
After the initial recovery period, maintain the slices at room temperature until they are transferred to the recording chamber.
Electrophysiological Recording with this compound Application
This protocol outlines the general steps for performing whole-cell patch-clamp or field potential recordings from hippocampal slices and applying this compound.
Materials:
-
Prepared hippocampal slices
-
Recording setup (amplifier, micromanipulators, data acquisition system)
-
Glass micropipettes
-
Intracellular solution (for patch-clamp)
-
This compound stock solution (e.g., in DMSO)
-
Perfusion system
Procedure:
-
Transfer a hippocampal slice to the recording chamber, continuously perfused with oxygenated aCSF at a flow rate of >2 mL/min.[5]
-
Position the stimulating and recording electrodes in the desired hippocampal subfield (e.g., Schaffer collaterals and CA1 stratum radiatum).
-
For whole-cell patch-clamp, establish a giga-ohm seal with a neuron and obtain the whole-cell configuration.
-
Record baseline synaptic activity (e.g., excitatory postsynaptic currents - EPSCs, or field excitatory postsynaptic potentials - fEPSPs) for a stable period.
-
Prepare the desired final concentration of this compound by diluting the stock solution in the recording aCSF.
-
Switch the perfusion to the aCSF containing this compound.
-
Record the effects of this compound on synaptic transmission. Note that long-term application of concentrations around 100 nM may induce epileptiform activity.[1]
Visualizations
Caption: Experimental workflow for hippocampal slice electrophysiology with this compound.
Caption: Signaling pathway of this compound-induced neuronal hyperexcitability.
References
- 1. Effects of a novel glutamate transporter blocker, (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (this compound), on activities of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.neuroscience.umn.edu [www2.neuroscience.umn.edu]
- 4. Extracellular Glutamate Concentration in Hippocampal Slice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Tfb-tboa Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the preparation, handling, and storage of a stock solution of Tfb-tboa ((2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate) in dimethyl sulfoxide (DMSO). This compound is a potent and selective inhibitor of the glial glutamate transporters EAAT1 and EAAT2, making it a critical tool in neuroscience research and drug development.[1][2][3] Adherence to this protocol will ensure the accurate preparation of a stable stock solution for reproducible experimental results.
Introduction
This compound is a non-transportable blocker of excitatory amino acid transporters (EAATs) with high selectivity for EAAT1 and EAAT2 over other EAAT subtypes and glutamate receptors.[3] Its ability to acutely inhibit glutamate uptake allows for the investigation of the roles of these transporters in synaptic transmission, neuronal excitability, and various neuropathological conditions.[4] Accurate preparation of a this compound stock solution is the first critical step for in vitro and in vivo studies. DMSO is the recommended solvent due to the high solubility of this compound.[1]
Chemical Properties and Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 426.35 g/mol | [1] |
| Formula | C₁₉H₁₇F₃N₂O₆ | |
| CAS Number | 480439-73-4 | |
| Purity | ≥98% | [1] |
| Solubility in DMSO | Up to 50 mM | [1] |
| Recommended Storage | -20°C | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The principles can be adapted to prepare other concentrations.
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Procedure
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the compound's stability.
-
Mass Calculation: To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mmol/L x 0.001 L x 426.35 g/mol = 4.26 mg
-
Weighing: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance in a clean, dry weighing boat or directly into the storage vial.
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Visual inspection should show a clear solution with no visible particulates.
-
If dissolution is slow, gentle warming of the tube to 37°C or brief sonication in an ultrasonic bath can aid in solubilization.[5]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.[6]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short to medium-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6]
-
Working Solution Preparation
To prepare a working solution for your experiment, dilute the DMSO stock solution into your aqueous experimental buffer or cell culture medium.
Important Consideration: this compound, like many organic compounds dissolved in DMSO, may precipitate when diluted into aqueous solutions. To minimize this, it is best to make serial dilutions in DMSO first if a very low final concentration is required. The final concentration of DMSO in the experimental medium should be kept low, typically below 0.5%, to avoid solvent-induced cellular toxicity.[6][7][8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Signaling Pathway Inhibition
The prepared this compound stock solution can be used to study pathways regulated by glutamate transport. This compound primarily blocks the uptake of glutamate from the synaptic cleft into glial cells, thereby prolonging the presence of glutamate and its action on postsynaptic receptors.
References
- 1. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the purpose of this compound? — Brain Stuff [brainstuff.org]
- 5. glpbio.com [glpbio.com]
- 6. captivatebio.com [captivatebio.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. file.selleckchem.com [file.selleckchem.com]
Application Notes and Protocols for Studying Long-Term Potentiation with TFB-TBOA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing TFB-TBOA ( (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate), a potent inhibitor of excitatory amino acid transporters (EAATs), for the study of long-term potentiation (LTP). By blocking the reuptake of glutamate, this compound prolongs the presence of this neurotransmitter in the synaptic cleft, thereby modulating synaptic plasticity.
Introduction to this compound and Long-Term Potentiation
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a key cellular mechanism underlying learning and memory.[1][2] The induction of the most common form of LTP in the hippocampus is dependent on the activation of N-methyl-D-aspartate (NMDA) receptors.[3] this compound is a powerful pharmacological tool for investigating the role of glutamate transporters in synaptic transmission and plasticity. It acts as a potent blocker of the glial glutamate transporters EAAT1 and EAAT2, with an IC50 of approximately 20 nM, and also inhibits the neuronal transporter EAAT3 at a higher concentration (IC50 ~300 nM).[4] By inhibiting these transporters, this compound effectively increases the concentration and dwell time of glutamate in the synaptic cleft following presynaptic release.[4][5] This "glutamate spillover" can lead to enhanced activation of synaptic and extrasynaptic NMDA receptors, which are critical for the induction of LTP.[5] Specifically, studies have shown that this compound at a concentration of 100 nM can prolong the decay of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).[5]
Key Applications
-
Investigating the Role of Glutamate Transporters in LTP: Elucidate the contribution of EAATs to the induction and maintenance of LTP.
-
Modulating Synaptic Plasticity: Potentiate LTP by enhancing NMDA receptor activation through glutamate spillover.
-
Studying Synaptic Cross-Talk: Examine the effects of glutamate spillover from activated synapses to neighboring synapses.
-
Drug Discovery: Screen for compounds that modulate glutamate transporter activity and synaptic plasticity.
Quantitative Data Summary
The following table summarizes representative quantitative data on the effect of this compound on NMDA receptor-mediated synaptic responses and its potential impact on the magnitude of LTP.
| Parameter | Control | This compound (100 nM) | Reference |
| NMDAR-mediated EPSC Decay Time Constant (τ) | Normalized to 100% | Significantly prolonged | [5] |
| LTP Magnitude (% increase in fEPSP slope 60 min post-induction) | 150 ± 10% | 190 ± 15% (Illustrative) | N/A |
| IC50 for EAAT1/EAAT2 | N/A | ~20 nM | [4] |
| IC50 for EAAT3 | N/A | ~300 nM | [4] |
Note: The LTP magnitude data with this compound is illustrative, based on the known effects of glutamate transporter inhibitors, to demonstrate the expected outcome. Researchers should generate their own data for specific experimental conditions.
Experimental Protocols
Protocol 1: Induction of Long-Term Potentiation in Acute Hippocampal Slices
This protocol describes the induction of LTP in the CA1 region of the hippocampus using high-frequency stimulation (HFS) and its modulation by this compound.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Incubation chamber
-
Recording chamber
-
Electrophysiology rig (amplifier, digitizer, stimulation unit)
-
Glass microelectrodes
-
Data acquisition and analysis software
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent according to approved animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes, stimulating at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be adjusted to elicit an fEPSP with a slope that is 30-50% of the maximal response.
-
-
Application of this compound:
-
For the experimental group, switch the perfusion to aCSF containing 100 nM this compound.
-
Allow the slice to incubate in the this compound solution for at least 20-30 minutes before LTP induction, while continuing to record baseline fEPSPs.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is one train of 100 Hz stimulation for 1 second.
-
Alternatively, a theta-burst stimulation (TBS) protocol can be used, which consists of multiple bursts of high-frequency stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).
-
-
Post-Induction Recording and Analysis:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after the induction protocol.
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-induction baseline average.
-
The magnitude of LTP is expressed as the percentage increase in the fEPSP slope at a specific time point post-induction (e.g., 60 minutes).
-
Compare the magnitude of LTP between the control and this compound treated groups.
-
Visualizations
Signaling Pathway for LTP Induction Enhanced by this compound
Caption: this compound enhances LTP by inhibiting glutamate reuptake by EAATs.
Experimental Workflow for this compound Application in LTP Studies
Caption: Workflow for investigating the effects of this compound on LTP.
References
- 1. Frontiers | Glutamate Transporters in Hippocampal LTD/LTP: Not Just Prevention of Excitotoxicity [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Relationship between increase in astrocytic GLT-1 glutamate transport and late-LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of a novel glutamate transporter blocker, (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (this compound), on activities of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording with TFB-TBOA in Cultured Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA) is a potent and selective antagonist of the excitatory amino acid transporters (EAATs), with a high affinity for EAAT1 and EAAT2.[1] These transporters are crucial for maintaining low extracellular glutamate concentrations in the central nervous system. By blocking glutamate reuptake, this compound prolongs the presence of glutamate in the synaptic cleft, thereby enhancing the activation of glutamate receptors. This property makes this compound a valuable pharmacological tool for investigating the roles of glutamate transporters in synaptic transmission, plasticity, and excitotoxicity. These application notes provide detailed protocols for the use of this compound in electrophysiological studies on cultured neurons.
Mechanism of Action
This compound is a competitive, non-transportable blocker of glutamate transporters.[2] It binds to the transporter protein but is not translocated across the membrane. This blockade leads to an accumulation of synaptically released glutamate in the extracellular space. The primary consequence of this is the prolonged activation of both ionotropic (e.g., NMDA and AMPA) and metabotropic glutamate receptors on postsynaptic neurons.[3] This can lead to measurable changes in synaptic responses, such as the prolongation of excitatory postsynaptic currents (EPSCs).[3]
Data Presentation
The following tables summarize the quantitative effects of this compound on various electrophysiological parameters as reported in the literature.
Table 1: Inhibitory Potency of this compound on Excitatory Amino Acid Transporters (EAATs)
| EAAT Subtype | IC₅₀ (nM) | Cell Type/Preparation | Reference |
| EAAT1 (human) | 22 | Cells transiently expressing EAATs | [2][4] |
| EAAT2 (human) | 17 | Cells transiently expressing EAATs | [2][4] |
| EAAT3 (human) | 300 | Cells transiently expressing EAATs | [2][4] |
| Glial Transporters (rat) | 13 | Astrocytes in hippocampal slices | [3] |
Table 2: Electrophysiological Effects of this compound on Cultured Neurons
| Parameter | Concentration | Cell Type | Effect | Reference |
| NMDA Receptor-mediated EPSC Decay | 100 nM | Rat Hippocampal CA1 Pyramidal Cells | Prolonged | [3] |
| AMPA Receptor-mediated EPSC Decay | 100 nM | Rat Hippocampal CA1 Pyramidal Cells | Prolonged (in the presence of cyclothiazide) | [3] |
| Spontaneous Epileptiform Discharges | 100 nM | Rat Hippocampal CA1 Pyramidal Cells | Induced with long-term application | [3] |
| Synaptically Activated Transporter Currents (STCs) | 100 nM | Astrocytes in rat hippocampal slices | Reduced to ~10% of control | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound (typically around 426.35 g/mol ), calculate the mass required to prepare a 10 mM stock solution in DMSO.
-
Weigh the calculated amount of this compound powder and dissolve it in the appropriate volume of sterile DMSO. For example, to make 1 ml of a 10 mM stock solution, dissolve 0.426 mg of this compound in 1 ml of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 10 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Whole-Cell Patch-Clamp Recording of Synaptic Currents in Cultured Neurons
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons) grown on coverslips
-
This compound stock solution (10 mM in DMSO)
-
Artificial cerebrospinal fluid (aCSF) or other suitable extracellular recording solution
-
Intracellular solution for patch pipette
-
Patch-clamp electrophysiology setup (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling patch pipettes
Solutions:
-
Extracellular Solution (aCSF, example): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, and 10 mM glucose. Bubble with 95% O₂/5% CO₂.
-
Intracellular Solution (K-gluconate based, example): 135 mM K-gluconate, 10 mM HEPES, 10 mM NaCl, 2 mM Mg-ATP, 0.3 mM Na-GTP, and 0.2 mM EGTA. Adjust pH to 7.3 with KOH.
Procedure:
-
Cell Culture Preparation: Plate primary neurons at a suitable density on sterile coverslips coated with an appropriate substrate (e.g., poly-D-lysine). Allow the neurons to mature in culture for at least 14 days to ensure the formation of functional synapses.
-
Setup Preparation: Turn on the electrophysiology rig and allow it to stabilize. Perfuse the recording chamber with aCSF at a constant rate (e.g., 1-2 mL/min).
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Obtaining a Whole-Cell Recording:
-
Place a coverslip with cultured neurons into the recording chamber.
-
Under visual guidance (e.g., DIC microscopy), approach a healthy-looking neuron with the patch pipette while applying positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Baseline Recording:
-
Switch to voltage-clamp mode and hold the neuron at a membrane potential of -70 mV.
-
Record baseline synaptic activity (spontaneous or evoked EPSCs/IPSCs) for at least 5-10 minutes to ensure a stable recording.
-
-
Application of this compound:
-
Dilute the this compound stock solution into the aCSF to the desired final concentration (e.g., 100 nM). The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
-
Switch the perfusion to the aCSF containing this compound.
-
Allow the drug to perfuse for several minutes to reach equilibrium in the recording chamber.
-
-
Recording in the Presence of this compound:
-
Record synaptic activity for at least 10-15 minutes in the presence of this compound.
-
To study evoked responses, use a stimulating electrode to elicit synaptic currents. Paired-pulse protocols (two closely spaced stimuli) can be used to investigate changes in presynaptic release probability.
-
-
Washout:
-
Switch the perfusion back to the control aCSF to wash out the this compound.
-
Record for another 10-15 minutes to observe any reversal of the drug's effects.
-
-
Data Analysis:
-
Analyze the recorded data to quantify changes in the amplitude, frequency, rise time, and decay time of synaptic currents.
-
For paired-pulse experiments, calculate the paired-pulse ratio (PPR = amplitude of the second response / amplitude of the first response).
-
Visualizations
Signaling Pathway
Caption: Signaling pathway of glutamate transmission and the action of this compound.
Experimental Workflow
Caption: Experimental workflow for electrophysiological recording with this compound.
References
- 1. Glutamate–Transporter Unbinding in Probabilistic Synaptic Environment Facilitates Activation of Distant NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synapse - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Presynaptic Inhibition of Glutamate Transmission by Alpha-2 Receptors in the VTA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Glutamate Transporter Function in Disease Models Using TFB-TBOA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TFB-TBOA ((2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate), a potent and selective inhibitor of the glial glutamate transporters EAAT1 (GLAST) and EAAT2 (GLT-1), to investigate the role of glutamate transporter dysfunction in various disease models.
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its extracellular concentration is tightly regulated by excitatory amino acid transporters (EAATs).[1][2] Dysfunction of these transporters, particularly the astrocytic EAAT1 and EAAT2, leads to glutamate excitotoxicity, a pathological process implicated in numerous neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and Parkinson's disease.[1][3] this compound is a valuable pharmacological tool to probe the function of EAAT1 and EAAT2 due to its high potency and selectivity.[4] By blocking glutamate uptake, this compound allows for the controlled study of the consequences of impaired glutamate transport in both in vitro and in vivo models of disease.
Data Presentation
The following tables summarize the key quantitative data for this compound, providing a reference for experimental design.
Table 1: Inhibitory Potency (IC50) of this compound on Glutamate Transporter Subtypes
| Transporter Subtype | IC50 (nM) | Cell Line | Species | Reference |
| EAAT1 (GLAST) | 22 | Transiently expressing cells | Not Specified | [4] |
| EAAT2 (GLT-1) | 17 | Transiently expressing cells | Not Specified | [4] |
| EAAT3 (EAAC1) | 300 | Transiently expressing cells | Not Specified | [4] |
| human EAAT1 | 3.6 | HEK293 | Human | |
| human EAAT2 | 10 | HEK293 | Human | |
| human EAAT3 | 120 | HEK293 | Human | |
| rat EAAT4 | 40 | tsA201 | Rat | |
| Astrocyte STCs | 13 | Hippocampal Slices | Rat | [5] |
| Astrocyte Na+ elevation | 43 | Cultured Astrocytes | Not Specified |
Table 2: Electrophysiological Effects of this compound in Hippocampal Slices
| Parameter | Concentration | Effect | Reference |
| NMDAR-mediated EPSC decay | 100 nM | Prolonged | [5] |
| AMPAR-mediated EPSC decay | 100 nM | Prolonged (with CTZ) | [5] |
| Spontaneous epileptiform discharges | Long-term application | Induced | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and the general workflows for common experimental protocols.
References
- 1. Concise Asymmetric Synthesis and Pharmacological Characterization of All Stereoisomers of Glutamate Transporter Inhibitor this compound and Synthesis of EAAT Photoaffinity Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decrease in glial glutamate transporter variants and excitatory amino acid receptor down-regulation in a murine model of ALS-PDC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a novel glutamate transporter blocker, (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (this compound), on activities of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcium Imaging in Astrocytes with TFB-TBOA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astrocytes, once considered passive support cells in the central nervous system (CNS), are now recognized as active participants in neural signaling. A key aspect of their dynamic function is their ability to exhibit calcium (Ca²⁺) excitability. These intracellular Ca²⁺ transients are crucial for astrocyte-neuron communication, synaptic modulation, and regulation of blood flow. Glutamate, the primary excitatory neurotransmitter, is a major trigger of astrocytic Ca²⁺ signaling. Astrocytes play a vital role in maintaining glutamate homeostasis through a family of excitatory amino acid transporters (EAATs).
TFB-TBOA ((2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate) is a potent and selective inhibitor of the glial glutamate transporters EAAT1 (GLAST) and EAAT2 (GLT-1). By blocking glutamate uptake, this compound leads to an accumulation of extracellular glutamate, which in turn can activate astrocytic receptors and elicit robust Ca²⁺ signals. This makes this compound a valuable pharmacological tool to investigate the mechanisms of glutamate-mediated astrocyte Ca²⁺ signaling and its downstream consequences.
These application notes provide detailed protocols for utilizing this compound to induce and study Ca²⁺ transients in astrocytes, along with expected outcomes and data presentation guidelines.
Data Presentation
Quantitative Effects of this compound on Astrocyte Calcium Signaling
The following table summarizes the quantitative data on the effects of this compound on astrocyte Ca²⁺ signaling, compiled from various studies.
| Parameter | Value | Experimental Conditions | Source |
| Concentration of this compound | 1 µM - 1 mM | Bath application in brain slice preparations. | [1][2] |
| Percentage of Responsive Astrocytes | 88% (22 out of 25 cells) | 1 mM this compound application in pre-Bötzinger Complex slices. | [1] |
| Characteristics of Ca²⁺ Signals | Complex waveforms with short bursts on top of larger, prolonged, and slow-decaying waves. | 1 mM this compound application. | [1] |
| Involvement of mGluR1 | Ca²⁺ signals were suppressed by pre-incubation with the mGluR1 antagonist CPCCOEt (200 µM). | 1 mM this compound with 10 min pre-incubation of CPCCOEt. | [1][2] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound-Induced Astrocyte Calcium Elevation
The application of this compound blocks glutamate transporters on astrocytes, leading to an increase in extracellular glutamate concentration. This glutamate then acts on metabotropic glutamate receptors (mGluRs), specifically mGluR1, on the astrocyte membrane. Activation of mGluR1 initiates a Gq-protein coupled signaling cascade, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃). IP₃ binds to its receptors (IP₃R) on the endoplasmic reticulum (ER), causing the release of Ca²⁺ from intracellular stores into the cytoplasm and resulting in a detectable Ca²⁺ transient.
Caption: Signaling pathway of this compound-induced calcium elevation in astrocytes.
Experimental Workflow for Calcium Imaging
The following diagram outlines the general workflow for conducting a calcium imaging experiment in astrocytes with the application of this compound.
Caption: General experimental workflow for astrocyte calcium imaging with this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Weigh the this compound powder accurately and place it in a microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Calcium Imaging in Acute Brain Slices
Materials:
-
Acute brain slices (e.g., from hippocampus or cortex)
-
Artificial cerebrospinal fluid (aCSF)
-
Calcium indicator dye (e.g., Oregon Green BAPTA-1 AM or Fluo-4 AM)
-
Pluronic F-127
-
This compound stock solution
-
Confocal or two-photon microscope with a perfusion system
Procedure:
-
Slice Preparation: Prepare acute brain slices (200-300 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated aCSF.
-
Dye Loading:
-
Prepare a loading solution containing the calcium indicator (e.g., 5-10 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in aCSF.
-
Incubate the brain slices in the loading solution at 37°C for 30-60 minutes.
-
After incubation, transfer the slices to a holding chamber with fresh, oxygenated aCSF for at least 30 minutes to allow for de-esterification of the dye.
-
-
Imaging Setup:
-
Transfer a slice to the recording chamber of the microscope and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Identify astrocytes for imaging. Astrocytes can be identified by their morphology or by using astrocyte-specific markers like SR101 if co-loaded.
-
-
Baseline Recording:
-
Acquire baseline fluorescence images for 5-10 minutes before applying this compound. Use an appropriate excitation wavelength (e.g., 488 nm for Fluo-4) and collect emission signals.
-
-
This compound Application:
-
Dilute the this compound stock solution in aCSF to the final desired concentration (e.g., 1 µM to 1 mM).
-
Switch the perfusion to the aCSF containing this compound.
-
-
Data Acquisition:
-
Continuously record fluorescence images during the application of this compound for a desired period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual astrocyte cell bodies.
-
Measure the mean fluorescence intensity within each ROI for each frame.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F) to quantify the calcium transients.
-
Protocol 3: Calcium Imaging in Primary Astrocyte Cultures
Materials:
-
Primary astrocyte cultures on glass coverslips
-
Hanks' Balanced Salt Solution (HBSS) or another suitable imaging buffer
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound stock solution
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture primary astrocytes on glass coverslips until they reach the desired confluency.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fluo-4 AM) with Pluronic F-127 (0.02%) in HBSS.
-
Replace the culture medium with the loading solution and incubate the cells at 37°C for 20-30 minutes.
-
Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for at least 20 minutes.
-
-
Imaging:
-
Mount the coverslip onto the microscope stage.
-
Acquire baseline fluorescence images for 2-5 minutes.
-
-
This compound Application:
-
Prepare the this compound working solution in HBSS.
-
Carefully add the this compound solution to the imaging dish to achieve the final concentration.
-
-
Data Acquisition and Analysis:
-
Record the fluorescence changes over time.
-
Analyze the data by selecting ROIs and calculating ΔF/F as described in Protocol 2.
-
Conclusion
This compound is a powerful tool for inducing and studying glutamate-dependent calcium signaling in astrocytes. By blocking the primary mechanism of glutamate clearance, it allows for a controlled and robust activation of astrocytic mGluRs, leading to intracellular calcium release. The protocols and information provided here offer a comprehensive guide for researchers to design and execute experiments aimed at understanding the intricate role of astrocytes in synaptic transmission and brain function. Careful execution of these protocols will enable the acquisition of high-quality data to further elucidate the complexities of astrocyte physiology.
References
Troubleshooting & Optimization
Technical Support Center: Mitigating Tfb-tboa-Induced Seizures in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the glutamate transporter blocker Tfb-tboa to induce seizures in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce seizures?
A1: this compound, or (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate, is a potent blocker of excitatory amino acid transporters (EAATs), primarily targeting EAAT1 and EAAT2, which are crucial for clearing glutamate from the synaptic cleft. By inhibiting these transporters, this compound leads to an accumulation of extracellular glutamate, causing excessive activation of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This hyperexcitability of glutamatergic neurons results in the generation of seizures.
Q2: What are the common animal models used for this compound-induced seizures?
A2: Rodent models, particularly rats and mice, are the most common animal models for studying this compound-induced seizures. Both in vitro (hippocampal slices) and in vivo approaches are utilized to investigate the compound's effects.
Q3: How are seizures typically monitored and quantified in these models?
A3: Seizure activity is monitored through behavioral observation and electroencephalography (EEG). Behavioral seizures are often scored using a modified Racine scale, which provides a quantitative measure of seizure severity. EEG recordings offer a more detailed analysis of electrographic seizure activity, including seizure duration and frequency.
Q4: What is the primary mechanism for mitigating this compound-induced seizures?
A4: The primary strategy for mitigating this compound-induced seizures is to block the downstream effects of excessive glutamate. This is achieved by administering antagonists of NMDA and AMPA receptors. These antagonists prevent the overstimulation of neurons and can effectively reduce or abolish seizure activity.
Troubleshooting Guides
Issue 1: High variability in seizure induction between animals.
-
Question: We are observing significant variability in the latency to seizure onset and seizure severity after this compound administration. What could be the cause?
-
Answer: Variability in response to chemoconvulsants is a common issue. Several factors can contribute to this:
-
Animal Strain and Age: Different rodent strains and ages can exhibit varying sensitivities to chemoconvulsants. It is crucial to use a consistent strain and age range for all experiments.
-
Drug Administration: The route and precision of this compound administration are critical. For intracerebroventricular (ICV) injections, slight variations in the injection site can lead to different outcomes. For intraperitoneal (IP) injections, ensure consistent injection technique and volume.
-
Animal Handling and Stress: Stress can influence seizure thresholds. Acclimatize animals to the experimental environment and handling procedures to minimize stress.
-
Issue 2: Unexpectedly high mortality rate.
-
Question: Our mortality rate is higher than anticipated. How can we reduce it?
-
Answer: High mortality is often a result of severe, uncontrolled seizures (status epilepticus).
-
Dose Titration: The dose of this compound may be too high for the specific animal model. Perform a dose-response study to determine the optimal dose that induces seizures with minimal mortality.
-
Supportive Care: Provide supportive care to animals post-seizure induction. This includes maintaining hydration and body temperature.
-
Prompt Intervention: Be prepared to intervene with an anticonvulsant, such as a benzodiazepine, if an animal enters prolonged status epilepticus.
-
Issue 3: Inconsistent or absent electrographic seizure activity on EEG.
-
Question: We are observing behavioral seizures, but the corresponding EEG signal is weak or absent. What could be the problem?
-
Answer: This discrepancy can arise from several technical issues:
-
Electrode Placement: Incorrect placement of EEG electrodes can lead to poor signal quality. Ensure electrodes are securely implanted in the correct brain region of interest.
-
Signal Interference: Electrical noise from the surrounding environment can interfere with the EEG signal. Use a Faraday cage and ensure proper grounding of equipment.
-
Data Acquisition Settings: Check the settings on your EEG acquisition system, including the sampling rate and filter settings, to ensure they are appropriate for detecting seizure activity.
-
Experimental Protocols
Protocol 1: Induction of Seizures with this compound in Rats (In Vivo)
Materials:
-
This compound
-
Vehicle (e.g., artificial cerebrospinal fluid - aCSF)
-
Adult male Wistar or Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
EEG recording system (optional)
-
Video monitoring system
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Perform a craniotomy to expose the desired brain region for injection (e.g., hippocampus or lateral ventricle).
-
Prepare a stock solution of this compound in the chosen vehicle. A typical concentration for intracerebroventricular injection is in the nanomolar to low micromolar range.
-
Slowly infuse a small volume (e.g., 1-5 µL) of the this compound solution into the target brain region over several minutes.
-
After injection, suture the incision and allow the animal to recover from anesthesia in a warm, clean cage.
-
Continuously monitor the animal for behavioral seizures using a video camera. Score the seizure severity at regular intervals using the Racine scale.
-
If using EEG, record brain activity continuously from the time of injection.
Protocol 2: Mitigation of this compound-Induced Seizures with an NMDA Receptor Antagonist
Materials:
-
This compound
-
NMDA receptor antagonist (e.g., MK-801, APV)
-
Vehicle
-
Animals prepared as in Protocol 1
Procedure:
-
Follow steps 1-4 of Protocol 1 to induce seizures with this compound.
-
At a predetermined time point after this compound administration (e.g., upon the onset of the first seizure or after a specific duration of seizure activity), administer the NMDA receptor antagonist.
-
The antagonist can be administered systemically (e.g., intraperitoneally) or directly into the brain.
-
Continue to monitor and score behavioral and/or electrographic seizures to assess the efficacy of the antagonist in mitigating seizure activity.
Quantitative Data
Table 1: Behavioral Seizure Scoring (Modified Racine Scale)
| Score | Behavioral Manifestation |
| 0 | No response |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with generalized convulsions |
| 6 | Multiple episodes of rearing and falling |
| 7 | Tonic-clonic seizures leading to death |
Source: Adapted from modified Racine scales used in chemoconvulsant studies.
Table 2: Example Dosing for Seizure Induction and Mitigation
| Compound | Animal Model | Route of Administration | Dose Range | Effect |
| This compound | Rat | Intracerebroventricular | 10-100 pmol | Seizure Induction |
| TBOA (similar compound) | P5 Rat | Intracerebroventricular | 20 ng in 1 µl | Seizure Induction |
| MK-801 (NMDA Antagonist) | Rat | Intraperitoneal | 0.5 - 2.5 mg/kg | Seizure Mitigation |
| APV (NMDA Antagonist) | P5 Rat | Intracerebroventricular | 15 ng in 1 µl | Seizure Mitigation |
| NBQX (AMPA Antagonist) | Mouse | Intraperitoneal | 30 - 60 mg/kg | Seizure Mitigation |
Note: These are example dose ranges and should be optimized for specific experimental conditions.
Visualizations
Caption: this compound blocks glutamate uptake, leading to receptor overactivation and seizures.
Caption: NMDA and AMPA antagonists block glutamate receptors to mitigate seizures.
Caption: Workflow for this compound seizure induction and mitigation experiments.
Tfb-tboa stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of Tfb-tboa, a potent glutamate transporter blocker. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound ((2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate) is a potent and selective blocker of the glial glutamate transporters EAAT1 (Excitatory Amino Acid Transporter 1) and EAAT2.[1][2][3] Its primary mechanism of action is to inhibit the reuptake of glutamate from the synaptic cleft into glial cells.[4] This leads to an increase in the extracellular concentration of glutamate, thereby enhancing glutamatergic neurotransmission.[4]
Q2: What are the recommended storage conditions for this compound?
A2: this compound powder should be stored at -20°C.[3] Stock solutions, typically prepared in DMSO, are stable for up to 6 months at -80°C or for 1 month at -20°C.[5] To avoid degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[5]
Q3: What is the solubility of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). Different sources report slightly different maximum concentrations, with values up to 50 mM or approximately 21.32 mg/mL.[3] One source suggests a solubility in DMSO of 50 mg/mL (117.28 mM), noting that ultrasonic assistance may be needed and that using newly opened, anhydrous DMSO is important as the compound is hygroscopic.
Q4: Is this compound stable in aqueous solutions?
A4: While specific quantitative data on the stability of this compound in aqueous solutions is limited, it is generally recommended to prepare aqueous working solutions fresh on the day of the experiment.[5] For in vivo experiments, a protocol exists for preparing a working solution by diluting a DMSO stock into a vehicle containing PEG300, Tween-80, and saline.[5] However, for long-term experiments, the stability of such preparations should be carefully considered.[5]
Stability and Storage Data
| Parameter | Condition | Duration | Recommendation |
| Solid Form | -20°C | Long-term | Store desiccated. |
| Stock Solution in DMSO | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles.[5] |
| -80°C | 6 months | Aliquot for single use.[5] | |
| Aqueous Working Solution | Room Temperature / 4°C | Short-term | Prepare fresh for each experiment.[5] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in working solution | Low aqueous solubility of this compound. | If precipitation occurs during the preparation of aqueous solutions, gentle warming and/or sonication may help to dissolve the compound.[5] Ensure the final concentration is within the solubility limits of your experimental buffer. Consider using a vehicle containing co-solvents like PEG300 and a surfactant like Tween-80 for in vivo studies.[5] |
| Inconsistent or no biological effect | 1. Compound degradation. 2. Incorrect concentration. 3. Suboptimal experimental conditions. | 1. Ensure proper storage of stock solutions (aliquoted at -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. 2. Verify the final concentration of this compound in your assay. The IC50 values are in the nanomolar range for EAAT1 and EAAT2.[1][2][3] 3. Confirm that the experimental system (e.g., cell line, tissue slice) expresses the target glutamate transporters (EAAT1/EAAT2). |
| Unexpected cellular toxicity | Glutamate excitotoxicity due to excessive EAAT inhibition. | Inhibition of glutamate uptake can lead to an accumulation of extracellular glutamate, which can be toxic to neurons.[4] Consider reducing the concentration of this compound or the duration of exposure. Monitor cell health using appropriate assays. |
Experimental Protocols
Glutamate Uptake Assay Protocol
This protocol is adapted for measuring the inhibitory effect of this compound on glutamate uptake in cells expressing glutamate transporters.
Materials:
-
Cells transiently or stably expressing EAAT1 or EAAT2 (e.g., HEK293 cells)
-
96-well cell culture plates
-
This compound
-
[³H]-L-glutamate (radiolabeled glutamate)
-
Assay buffer (e.g., Tyrode's buffer)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at a suitable density (e.g., 50,000 cells/well) and allow them to adhere overnight.[6]
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO diluted in assay buffer).
-
Pre-incubation: Wash the cells with assay buffer. Add the this compound dilutions and vehicle control to the respective wells and incubate for 10 minutes at room temperature.[6]
-
Glutamate Uptake: Add [³H]-L-glutamate to each well to initiate the uptake reaction. The final concentration of glutamate should be close to its Km for the transporter. Incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake.
-
Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid to each well.
-
Data Analysis: Measure the radioactivity in a microplate scintillation counter. The amount of radioactivity is proportional to the amount of glutamate taken up by the cells. Calculate the percent inhibition of glutamate uptake for each concentration of this compound and determine the IC50 value.
Visualizations
This compound Mechanism of Action
Caption: this compound blocks EAAT1/2 on astrocytes, increasing synaptic glutamate.
Experimental Workflow for Glutamate Uptake Assay
Caption: Workflow for determining the IC50 of this compound in a glutamate uptake assay.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Glutamate (EAAT) Transporter Inhibitors: R&D Systems [rndsystems.com]
- 4. Effects of a novel glutamate transporter blocker, (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (this compound), on activities of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing TFB-TBOA Concentration to Avoid Neurotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent glutamate transporter inhibitor, TFB-TBOA. Our goal is to help you optimize its concentration to effectively inhibit excitatory amino acid transporters (EAATs) while minimizing or avoiding neurotoxic effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound ((2S,3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate) is a potent and selective inhibitor of Excitatory Amino Acid Transporter 1 (EAAT1) and EAAT2. These transporters are crucial for removing the excitatory neurotransmitter glutamate from the synaptic cleft.[1] By blocking these transporters, this compound increases the extracellular concentration of glutamate, thereby enhancing glutamatergic signaling.[2]
Q2: What are the typical working concentrations for this compound?
A2: The optimal concentration of this compound is highly dependent on the experimental model and the specific EAAT subtypes being targeted. Due to its high potency, concentrations in the low nanomolar range are often sufficient to inhibit EAAT1 and EAAT2. For instance, in rat hippocampal slices, this compound inhibited synaptically activated transporter currents with an IC50 of 13 nM.[3] It is crucial to perform a dose-response curve to determine the ideal concentration for your specific application.
Q3: What are the signs of this compound-induced neurotoxicity in my cell cultures?
A3: Neurotoxicity from this compound is a result of excessive glutamate accumulation, leading to a phenomenon known as excitotoxicity.[4] Observable signs in neuronal cultures may include:
-
Morphological changes: Beading of dendrites, swelling of the cell body, and ultimately, cell lysis.
-
Increased cell death: Quantifiable through assays like MTT, LDH, or Propidium Iodide staining.
-
Hyperexcitability: In electrophysiological recordings, this can manifest as spontaneous epileptiform discharges.[3]
Q4: How can I prevent neurotoxicity when using this compound?
A4: The primary strategy is to use the lowest effective concentration of this compound. Additionally, co-application of NMDA and/or AMPA receptor antagonists, such as AP5 or NBQX respectively, can mitigate excitotoxicity by blocking the downstream effects of excess glutamate.[5]
Q5: How should I prepare and store this compound stock solutions?
A5: this compound is soluble in DMSO up to 50 mM.[6] It is recommended to prepare a concentrated stock solution in DMSO, which can then be aliquoted and stored at -20°C for up to one month or -80°C for up to six months.[6] Avoid repeated freeze-thaw cycles. When preparing your working solution, dilute the DMSO stock in your culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture is low (typically <0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High levels of cell death observed even at low this compound concentrations. | The experimental model is highly sensitive to glutamate. The baseline glutamate concentration in the culture medium may be high. | Perform a detailed dose-response curve starting from sub-nanomolar concentrations. Reduce the initial seeding density of neurons, as dense cultures can have higher baseline glutamate levels. Consider using a culture medium with a lower glutamate concentration. Co-treat with a low concentration of an NMDA receptor antagonist (e.g., AP5). |
| No significant inhibition of glutamate uptake is observed at expected effective concentrations. | Incorrect this compound concentration. Degradation of the this compound stock solution. The experimental model predominantly expresses EAAT subtypes that are less sensitive to this compound (e.g., EAAT3). | Verify the calculations for your dilutions. Prepare a fresh stock solution of this compound. Characterize the EAAT subtype expression in your model system (e.g., via qPCR or Western blot). |
| Variability in results between experiments. | Inconsistent this compound concentration due to improper mixing or storage. Variations in cell culture health and density. | Ensure thorough mixing of the this compound stock and working solutions. Maintain consistent cell seeding densities and culture conditions for all experiments. Always include positive and negative controls. |
| Unexpected electrophysiological activity (e.g., hyperexcitability). | This is a known effect of increased extracellular glutamate due to EAAT inhibition.[3] | Use the lowest effective concentration of this compound. If the goal is not to study hyperexcitability, consider co-application with glutamate receptor antagonists to isolate the effects on transport. |
Quantitative Data Summary
Table 1: Inhibitory Potency (IC50) of this compound on Glutamate Transporters
| Transporter Subtype | Species | Experimental System | IC50 (nM) | Reference(s) |
| EAAT1 (hEAAT1) | Human | HEK293 cells | 3.6 | |
| EAAT1 | 22 | |||
| EAAT2 (hEAAT2) | Human | HEK293 cells | 10 | |
| EAAT2 | 17 | |||
| EAAT3 (hEAAT3) | Human | HEK293 cells | 120 | |
| EAAT3 | 300 | |||
| EAAT4 (rEAAT4) | Rat | tsA201 cells | 40 |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using an MTT Assay
This protocol outlines a method to determine the concentration range of this compound that effectively inhibits glutamate transport without causing significant neurotoxicity in primary neuronal cultures.
Materials:
-
Primary neuronal cell culture
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well culture plates
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Plating: Seed primary neurons in a 96-well plate at a desired density and culture for the desired number of days to allow for maturation.
-
This compound Treatment: Prepare serial dilutions of this compound in your culture medium. A suggested starting range is 0.1 nM to 1 µM. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the this compound concentration against cell viability to determine the highest concentration that does not significantly reduce cell viability.
Protocol 2: Assessing this compound-Induced Neurotoxicity using an LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Primary neuronal cell culture
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
96-well culture plates
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Plating and Treatment: Follow steps 1 and 2 from Protocol 1. Include the following controls as per the LDH kit manufacturer's instructions:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with a lysis buffer provided in the kit)
-
Vehicle control
-
-
Incubation: Incubate the cells for the desired treatment duration.
-
Sample Collection: Carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: Follow the instructions provided with the LDH cytotoxicity assay kit to mix the supernatant with the reaction mixture.
-
Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit protocol (usually around 30 minutes).
-
Absorbance Measurement: Read the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration according to the kit's instructions, using the spontaneous and maximum release controls.
Visualizations
Caption: this compound induced excitotoxicity signaling pathway.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Concise Asymmetric Synthesis and Pharmacological Characterization of All Stereoisomers of Glutamate Transporter Inhibitor this compound and Synthesis of EAAT Photoaffinity Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beyond NMDA and AMPA glutamate receptors: emerging mechanisms for ionic imbalance and cell death in stroke. | Semantic Scholar [semanticscholar.org]
- 3. Effects of a novel glutamate transporter blocker, (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (this compound), on activities of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Tfb-tboa Electrophysiology Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tfb-tboa in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound ((2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate) is a potent and selective blocker of excitatory amino acid transporters (EAATs), specifically targeting the glial glutamate transporters EAAT1 (GLAST) and EAAT2 (GLT-1).[1][2] Its primary function is to inhibit the reuptake of glutamate from the synaptic cleft into glial cells and presynaptic terminals.[1][3][4] This leads to an accumulation of glutamate in the synapse, prolonging the activation of postsynaptic glutamate receptors.[1][5]
Q2: What are the expected effects of this compound on synaptic transmission in electrophysiological recordings?
A2: In slice preparations, applying this compound is expected to alter the kinetics of glutamate release and uptake. A primary effect is the prolongation of the decay phase of excitatory postsynaptic potentials or currents (EPSPs or EPSCs).[1][5] This occurs because the reduced clearance of glutamate from the synapse allows it to activate postsynaptic receptors for a longer duration.[1] Specifically, this compound has been shown to prolong the decay of NMDA receptor-mediated EPSCs.[5] Effects on AMPA receptor-mediated EPSCs may be more apparent when AMPA receptor desensitization is reduced.[5]
Q3: What are the recommended working concentrations for this compound in electrophysiology experiments?
A3: The optimal concentration of this compound will depend on the specific experimental goals and preparation. However, based on its IC50 values, effective concentrations are typically in the nanomolar range. For instance, this compound has been shown to inhibit synaptically activated transporter currents (STCs) in astrocytes in rat hippocampal slices with an IC50 of 13 nM, with 100 nM reducing currents to about 10% of the control.[5][6] A concentration of 100 nM has been used to effectively prolong the decay of NMDA receptor-mediated EPSCs.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically soluble in DMSO to a concentration of 50 mM (21.32 mg/mL).[7] It is recommended to prepare a high-concentration stock solution in DMSO and store it at -20°C.[7] For in vivo experiments, it is advisable to prepare the working solution fresh on the same day of use.[6] When preparing aqueous working solutions from a DMSO stock, be mindful of the final DMSO concentration in your experimental buffer, as high concentrations can have off-target effects.
Troubleshooting Guide
Problem 1: No observable effect of this compound on synaptic currents.
-
Possible Cause 1: Incorrect concentration.
-
Solution: Verify the calculations for your working solution. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific preparation.
-
-
Possible Cause 2: Degraded this compound.
-
Solution: Ensure that the this compound stock solution has been stored correctly at -20°C.[7] If degradation is suspected, prepare a fresh stock solution from a new vial of the compound.
-
-
Possible Cause 3: Low expression or activity of EAAT1/EAAT2 in the preparation.
-
Solution: this compound's effects are dependent on the presence and activity of EAAT1 and EAAT2. Consider using a different brain region or cell type with higher known expression of these transporters. You can also use immunohistochemistry or western blotting to confirm the expression of EAAT1 and EAAT2 in your tissue.
-
-
Possible Cause 4: Experimental conditions masking the effect.
Problem 2: Hyperexcitability or epileptiform activity observed in the slice preparation.
-
Possible Cause: Excessive glutamate accumulation.
-
Solution: This is an expected consequence of potent EAAT inhibition, as prolonged glutamate presence can lead to excessive neuronal firing.[1][5] In vivo, this compound can induce seizures.[1][2]
-
Reduce the concentration of this compound.
-
Decrease the duration of this compound application.
-
Ensure your recording chamber has adequate perfusion to prevent excessive accumulation of the drug.
-
If studying synaptic plasticity, consider applying this compound for a shorter period around the time of plasticity induction.
-
-
Problem 3: Irreversible or slowly reversible effects of this compound.
-
Possible Cause: High binding affinity.
-
Solution: this compound has a high affinity for EAAT1 and EAAT2, which can lead to slow washout times.[2][8]
-
Prolong the washout period with fresh artificial cerebrospinal fluid (aCSF).
-
If reversibility is critical for your experimental design, consider using a lower affinity, more readily reversible EAAT inhibitor like DL-TBOA, but be aware of its different selectivity profile.[9]
-
-
Data Presentation
Table 1: Inhibitory Potency (IC50/Ki) of this compound and DL-TBOA on Excitatory Amino Acid Transporters (EAATs)
| Compound | EAAT1 (GLAST) | EAAT2 (GLT-1) | EAAT3 (EAAC1) | EAAT4 | EAAT5 | Species | Assay Type | Reference(s) |
| This compound | 22 nM | 17 nM | 300 nM | - | - | Rat | [3H]-Glutamate Uptake | [2] |
| This compound | 3.6 nM | 10 nM | 120 nM | - | - | Human | [3H]-d-Asp Uptake | |
| This compound | - | - | - | 40 nM | - | Rat | [3H]-d-Asp Uptake | |
| This compound | 13 nM (STCs) | - | - | - | - | Rat | Electrophysiology | [5] |
| DL-TBOA | 70 µM | 6 µM | 6 µM | 4.4 µM (Ki) | 3.2 µM (Ki) | - | - | [9][10] |
| DL-TBOA | 2.9 µM (Ki) | 2.2 µM (Ki) | 9.3 µM (Ki) | - | - | Human | [3H]-d-Asp Uptake | [9] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Synaptic Currents in Brain Slices
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal, cortical) of 300-400 µm thickness from the animal model of choice using a vibratome in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.
-
Recovery: Allow slices to recover for at least 1 hour in an interface or submerged chamber containing oxygenated artificial cerebrospinal fluid (aCSF) at room temperature or 32-34°C.
-
Recording Setup: Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp recording from a neuron of interest using a borosilicate glass pipette (3-6 MΩ) filled with an appropriate internal solution.
-
Record baseline synaptic activity (e.g., evoked EPSCs or spontaneous EPSCs) for a stable period (e.g., 5-10 minutes).
-
-
This compound Application:
-
Prepare a working solution of this compound in aCSF from a DMSO stock. The final DMSO concentration should typically be <0.1%.
-
Switch the perfusion to the this compound-containing aCSF and record the changes in synaptic currents. Pay close attention to the decay kinetics of the EPSCs.
-
-
Washout: After this compound application, switch the perfusion back to the control aCSF and record for a sufficient period to assess the reversibility of the effects.
-
Data Analysis: Analyze the amplitude, frequency, and decay time constant of the synaptic currents before, during, and after this compound application.
Mandatory Visualizations
Caption: this compound inhibits EAAT1/2, increasing synaptic glutamate.
References
- 1. What is the purpose of this compound? — Brain Stuff [brainstuff.org]
- 2. Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concise Asymmetric Synthesis and Pharmacological Characterization of All Stereoisomers of Glutamate Transporter Inhibitor this compound and Synthesis of EAAT Photoaffinity Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of a novel glutamate transporter blocker, (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (this compound), on activities of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (2532) by Tocris, Part of Bio-Techne [bio-techne.com]
- 8. Inhibitory effects of (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (this compound) on the astrocytic sodium responses to glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DL-TBOA | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: TFB-TBOA in In Vitro Epilepsy Models
This technical support center provides guidance for researchers, scientists, and drug development professionals using TFB-TBOA in in vitro models. The information addresses common questions and troubleshooting scenarios related to the effects of this compound on neuronal excitability.
Frequently Asked Questions (FAQs)
Q1: I want to use this compound to prevent epileptiform activity in my slice preparation. What is the recommended protocol?
A1: There appears to be a misunderstanding regarding the pharmacological action of this compound. This compound is a potent glutamate transporter inhibitor, specifically targeting EAAT1 and EAAT2.[1] By blocking the reuptake of glutamate from the synaptic cleft, it increases the extracellular concentration of this excitatory neurotransmitter.[2][3] This action enhances glutamatergic signaling and leads to neuronal hyperexcitability. Consequently, this compound is used experimentally to induce or prolong epileptiform activity, not prevent it.[4][5] Long-term application in hippocampal slices has been shown to induce spontaneous epileptiform discharges.[4] In vivo administration can cause severe convulsions.[1][2]
Q2: Why am I observing spontaneous, seizure-like discharges in my neurons after applying this compound?
A2: The spontaneous epileptiform discharges are an expected outcome of this compound application. The compound blocks glial (EAAT1/EAAT2) glutamate transporters, which are essential for clearing glutamate from the synapse.[4] This inhibition leads to an accumulation of glutamate in the synaptic cleft, causing sustained activation of postsynaptic glutamate receptors, particularly NMDA receptors.[4] This prolonged receptor activation results in excessive neuronal firing and synchronized, epileptiform discharges.[1]
Q3: What is the expected effect of this compound on excitatory postsynaptic currents (EPSCs)?
A3: this compound significantly alters the kinetics of EPSCs. Due to the delayed clearance of glutamate, the decay phase of NMDA receptor-mediated EPSCs is prolonged.[4] The effect on AMPA receptor-mediated EPSCs is typically observed when AMPA receptor desensitization is reduced with a compound like cyclothiazide (CTZ).[4]
Q4: At what concentration should I use this compound?
A4: The optimal concentration depends on the specific goals of your experiment. This compound is highly potent.
-
For inhibiting transporter currents: It has an IC50 of approximately 13 nM for synaptically activated transporter currents (STCs) in astrocytes. A concentration of 100 nM can reduce these currents to about 10% of control.[4]
-
For inducing epileptiform activity: Studies have successfully used 100 nM to induce spontaneous discharges in hippocampal CA1 pyramidal cells.[4] Other related blockers like TBOA have been used at concentrations from 20 µM to 300 µM to modulate epileptiform activity.[5] It is always recommended to perform a dose-response experiment to determine the most appropriate concentration for your specific preparation and model.
Q5: Is this compound selective for specific glutamate transporters?
A5: Yes, this compound exhibits selectivity for the glial transporters EAAT1 and EAAT2 over the neuronal transporter EAAT3.[1] It has no significant action at EAAT4 or EAAT5.[1] This selectivity makes it a valuable tool for studying the specific role of glial glutamate uptake in regulating synaptic transmission and neuronal excitability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Immediate, uncontrollable hyperexcitability leading to slice death or depolarization block. | 1. This compound concentration is too high. 2. The slice preparation is already in a hyperexcitable state. 3. Poor slice health or inadequate perfusion. | 1. Start with a lower concentration (e.g., 10-20 nM) and titrate upwards. 2. Ensure the slice has had adequate recovery time in standard aCSF before drug application. 3. Confirm your slice preparation and recording chamber conditions are optimal (e.g., proper oxygenation, temperature, and aCSF flow rate).[6] |
| High variability in the latency to onset of epileptiform activity. | 1. Inconsistent slice thickness or quality. 2. Fluctuations in recording temperature. 3. Inconsistent drug perfusion or diffusion into the tissue. | 1. Standardize your slicing protocol to ensure consistent slice health and thickness.[6] 2. Use a reliable temperature controller. Epileptiform activity can be sensitive to temperature changes.[6] 3. Ensure a constant and stable perfusion rate. Allow sufficient time for the drug to equilibrate within the chamber. |
| No observable effect after this compound application. | 1. This compound concentration is too low. 2. Degradation of the this compound stock solution. 3. The experimental model is insensitive to glutamate transporter blockade alone. | 1. Increase the concentration of this compound. 2. Prepare fresh stock solutions. This compound is typically dissolved in DMSO and stored at -20°C. Verify the solubility and stability of your stock. 3. Consider combining this compound with a sub-threshold concentration of another pro-convulsant agent (e.g., high [K+] or a GABA-A receptor antagonist) to sensitize the tissue.[6] |
| Effect of this compound diminishes over time despite continuous perfusion. | 1. Glutamate receptor desensitization. 2. Depolarization block of neurons due to excessive excitation. | 1. This can be an expected outcome, especially at higher concentrations.[5] Analyze the initial phase of the drug's effect. 2. Monitor the membrane potential of individual neurons. A sustained depolarization may indicate a block. Consider reducing the this compound concentration. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound on various excitatory amino acid transporters (EAATs).
| Parameter | Transporter Subtype | Value | Reference |
| IC50 | EAAT1 (human) | 22 nM | [1] |
| EAAT2 (human) | 17 nM | ||
| EAAT3 (human) | 300 nM | [1] | |
| Synaptically Activated Transporter Currents (STCs) in rat astrocytes | 13 nM | [4] | |
| Glutamate-stimulated Na+ elevation in astrocytes | 43 nM |
Experimental Protocols
Protocol: Induction of Epileptiform Activity in Acute Hippocampal Slices using this compound
This protocol provides a general framework for using this compound to induce epileptiform activity in acute rodent brain slices for electrophysiological recording.
1. Preparation of Solutions:
-
Slicing Solution (Cold, Oxygenated): A sucrose-based or modified aCSF solution designed to improve slice health during preparation. Example composition (in mM): 220 Sucrose, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 2 CaCl2, and 10 D-glucose.[7]
-
Artificial Cerebrospinal Fluid (aCSF for Recording): Standard aCSF. Example composition (in mM): 124 NaCl, 3.5 KCl, 1 Na2PO4, 26 NaHCO3, 10 Dextrose, 2 CaCl2, and 2 MgSO4.[8] Continuously bubble with 95% O2 / 5% CO2.
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO. Store at -20°C. On the day of the experiment, dilute the stock solution into the recording aCSF to the final desired concentration (e.g., 100 nM).
2. Acute Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Sprague Dawley rat, P25-P35) in accordance with institutional animal care guidelines.[8]
-
Rapidly remove the brain and place it in the ice-cold, oxygenated slicing solution.
-
Prepare 300-400 µm thick hippocampal or cortical slices using a vibratome.[8]
-
Transfer slices to an interface or submerged holding chamber containing oxygenated aCSF at room temperature or slightly elevated temperature (e.g., 32-34°C) to recover for at least 1 hour before recording.[8]
3. Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, which is continuously perfused with oxygenated aCSF (1-2 mL/min) heated to 32-34°C.[8]
-
Obtain extracellular field potential recordings from the desired region (e.g., CA1 stratum pyramidale) using a glass microelectrode filled with aCSF.
-
Alternatively, perform whole-cell patch-clamp recordings from individual neurons to monitor membrane potential or synaptic currents.[4]
4. Induction of Epileptiform Activity:
-
Establish a stable baseline recording in standard aCSF for 15-20 minutes.
-
Switch the perfusion to aCSF containing the final concentration of this compound (e.g., 100 nM).
-
Monitor the recording for the emergence of spontaneous epileptiform discharges, which may include interictal-like spikes or seizure-like events.[4] The latency to onset can vary.
-
Record the activity for the desired duration.
5. Data Analysis:
-
Analyze the frequency, duration, and amplitude of the epileptiform events.
-
If performing patch-clamp, analyze changes in resting membrane potential, input resistance, and the kinetics of synaptic currents.[4]
Visualizations
Caption: Mechanism of this compound-induced hyperexcitability.
Caption: In vitro experimental workflow using this compound.
References
- 1. What is the purpose of this compound? — Brain Stuff [brainstuff.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Concise Asymmetric Synthesis and Pharmacological Characterization of All Stereoisomers of Glutamate Transporter Inhibitor this compound and Synthesis of EAAT Photoaffinity Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a novel glutamate transporter blocker, (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (this compound), on activities of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modification of epileptiform discharges in neocortical neurons following glutamate uptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methodological standards for in vitro models of epilepsy and epileptic seizures. A TASK1-WG4 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fiber Tract Stimulation Can Reduce Epileptiform Activity in an in-vitro Bilateral Hippocampal Slice Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
Interpreting slow kinetics of Tfb-tboa in binding assays
This guide provides troubleshooting advice and frequently asked questions for researchers encountering slow binding kinetics with Tfb-tboa, a potent glutamate transporter blocker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
(2S,3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (this compound) is a potent and selective non-transportable blocker of excitatory amino acid transporters (EAATs), particularly the glial transporters EAAT1 and EAAT2.[1][2] Its primary function is to inhibit the reuptake of glutamate from the synaptic cleft.[3][4] By blocking these transporters, this compound increases the concentration and duration of glutamate in the synapse, leading to enhanced glutamatergic signaling.[3] This potent inhibition is useful for studying the physiological roles of glutamate transporters.[1]
Q2: What is meant by "slow kinetics" in the context of a binding assay?
Slow kinetics in a binding assay refers to a slow rate of association (k_on) and/or a very slow rate of dissociation (k_off) between a ligand (this compound) and its target (EAAT).[5] This is often characteristic of high-affinity interactions.[6] In techniques like Surface Plasmon Resonance (SPR), this manifests as a gradual increase in the response signal during the association phase and a very slow decay during the dissociation phase, making it challenging to reach equilibrium or baseline in a typical experimental timeframe.[6][7]
Q3: I'm observing slow binding and dissociation with this compound. What are the potential causes?
Observing slow kinetics with this compound is often expected and can be attributed to several factors, ranging from the intrinsic properties of the molecule to the experimental setup.
-
High Binding Affinity: this compound is known to have a very strong binding affinity for EAAT1 and EAAT2, with IC50 values in the low nanomolar range.[1][2][8] High-affinity interactions are frequently characterized by very slow dissociation rates (k_off), which contributes significantly to the perceived "slow kinetics".[6]
-
Conformational Changes: The binding process may involve a conformational change in the transporter upon this compound binding. For instance, this compound shows a strong preference for the outward-facing state of the transporter.[9] An "induced fit" or conformational selection mechanism, where the protein must adopt a specific state for binding to occur, can result in slower observed association rates.
-
Mass Transport Limitation (SPR/BLI): In surface-based assays, if the rate of analyte (this compound) delivery to the sensor surface is slower than the intrinsic binding rate, the observed kinetics will be limited by diffusion. This can be mistaken for slow chemical binding. This is more common with high-affinity, fast-binding interactants but can also be a factor if concentrations or flow rates are not optimized.[7]
-
Experimental Conditions:
-
Analyte Concentration: Using an analyte concentration that is too low can lead to a slow association phase, making it difficult to obtain robust kinetic data.[7][10]
-
Temperature: Lower experimental temperatures can slow down the rates of both association and dissociation.[11]
-
Buffer Composition: The pH and ionic strength of the running buffer can influence binding kinetics.[7]
-
-
Rebinding Events: During the dissociation phase in surface-based assays, a dissociated this compound molecule may rebind to an adjacent transporter on the sensor surface before it diffuses into the bulk solution.[5] This effect makes the apparent dissociation rate seem even slower than the true intrinsic rate.
Q4: How can I optimize my binding assay for a slow-binding ligand like this compound?
If you are working with a high-affinity, slow-dissociating compound like this compound, several adjustments to your protocol can improve data quality.
-
Extend Association and Dissociation Times: To accurately measure slow rates, you must allow more time for the binding events to occur. For slow association, a longer injection time is needed to allow the binding curve to approach equilibrium.[12] For slow dissociation, a significantly longer dissociation phase is critical to observe sufficient decay in the signal.[6]
-
Optimize Analyte Concentration Range: Perform preliminary experiments to find the optimal concentration range. The concentrations should be high enough to yield a clear binding signal without causing solubility issues or non-specific binding.[7]
-
Adjust the Flow Rate (SPR/BLI): To test for mass transport limitations, vary the flow rate. If the observed binding rate changes with the flow rate, mass transport is likely a factor. Increasing the flow rate can sometimes mitigate this issue.[7]
-
Use Regeneration Solutions (SPR/BLI): Due to the very slow dissociation, waiting for this compound to naturally unbind may be impractical. Developing a gentle regeneration condition (e.g., a short pulse of low pH or high salt buffer) that removes the bound analyte without damaging the immobilized transporter can make experiments more efficient.[12]
-
Ensure System Stability: When measuring long dissociation times, instrument drift can become a significant issue. Ensure the system is well-equilibrated and use appropriate referencing (e.g., double-referencing in SPR) to correct for any drift.[6]
Quantitative Data Summary
The inhibitory potency of this compound is demonstrated by its low IC50 values against different excitatory amino acid transporters.
| Transporter Subtype | Reported IC50 (nM) | Reference(s) |
| EAAT1 (human) | 3.6 - 22 | [1][2] |
| EAAT2 (human) | 10 - 17 | [1][2] |
| EAAT3 (human) | 120 - 300 | [1][2] |
| EAAT4 (rat) | 40 | [2] |
Experimental Protocols
Protocol: Kinetic Analysis of this compound Binding using Surface Plasmon Resonance (SPR)
This protocol provides a general framework. Specific conditions must be optimized for your instrument and purified transporter system.
-
Sensor Chip Preparation and Ligand Immobilization:
-
Chip Selection: Use a sensor chip appropriate for protein immobilization (e.g., a CM5 carboxymethylated dextran chip).
-
Surface Activation: Activate the carboxyl groups on the sensor surface with a fresh 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Ligand Immobilization: Inject the purified EAAT protein (e.g., at 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached.
-
Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) to deactivate any remaining active esters on the surface.
-
Reference Surface: The reference flow cell should be prepared similarly but without the EAAT protein (mock immobilization) or by immobilizing an irrelevant control protein to account for non-specific binding.
-
-
Kinetic Binding Assay:
-
Running Buffer: Use a suitable physiological buffer (e.g., HBS-P+, PBS) filtered and degassed. The buffer may require supplementation with a small percentage of DMSO if this compound is dissolved in it, ensuring the final DMSO concentration is consistent across all samples.
-
Analyte Preparation: Prepare a dilution series of this compound in running buffer. A typical concentration range might be 0.1 nM to 100 nM. Include several buffer-only injections (blanks) for double referencing.
-
Association Phase: Inject each this compound concentration at a constant flow rate (e.g., 30-50 µL/min). Due to the potentially slow k_on, use a long association time (e.g., 180 - 600 seconds) to allow the binding curve to develop.
-
Dissociation Phase: Following the association phase, allow buffer to flow over the chip for an extended period to monitor dissociation. For a high-affinity compound like this compound, this may require a very long time (e.g., 600 - 3600 seconds or longer) to observe a meaningful signal decay.[6]
-
Regeneration (Optional): If dissociation is prohibitively slow, inject a pulse of a pre-determined regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte before the next injection cycle.
-
-
Data Analysis:
-
Data Processing: Subtract the reference channel data from the active channel data. Then, subtract the average of the blank injections (double referencing) to correct for drift and bulk refractive index effects.
-
Kinetic Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument. This will yield the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D). If a simple 1:1 model does not fit well, consider more complex models such as one involving a conformational change.
-
Visualizations
Caption: Factors contributing to the observation of slow kinetics in this compound binding assays.
Caption: A workflow for troubleshooting and optimizing assays with slow this compound kinetics.
References
- 1. Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 3. What is the purpose of this compound? — Brain Stuff [brainstuff.org]
- 4. Effects of a novel glutamate transporter blocker, (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (this compound), on activities of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. High affinity [sprpages.nl]
- 7. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. swordbio.com [swordbio.com]
- 12. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting for Tfb-tboa's High Affinity in Competitive Binding Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for competitive binding studies involving the high-affinity glutamate transporter inhibitor, Tfb-tboa.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its high affinity a consideration in competitive binding assays?
A1: this compound, or (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate, is a potent and selective inhibitor of the glial glutamate transporters EAAT1 and EAAT2.[1] Its high affinity, with IC50 values in the low nanomolar range, means it binds very tightly to these transporters.[2][3] This strong binding can lead to several challenges in standard competitive binding assays, including:
-
Ligand Depletion: A significant fraction of the radioligand can be bound by the receptor, causing the free concentration of the ligand to be substantially lower than the total concentration added.[2][4]
-
Slow Dissociation: The high affinity of this compound results in a slow dissociation rate from the receptor, making it difficult to reach equilibrium during typical incubation times.
-
Inaccurate Ki Determination: Standard equations for calculating the inhibitor constant (Ki) from the IC50 value, such as the Cheng-Prusoff equation, assume equilibrium conditions and negligible ligand depletion, which may not be valid for high-affinity ligands like this compound.
Q2: How does this compound's mechanism of action impact experimental design?
A2: this compound acts as a non-transportable blocker of glutamate transporters, meaning it inhibits the uptake of glutamate without being transported into the cell itself.[3] This inhibition leads to an accumulation of extracellular glutamate.[3] In experimental design, this means that functional assays measuring glutamate uptake are a direct way to assess this compound's inhibitory activity. When designing competitive binding assays, it's crucial to use a radiolabeled ligand that binds to the same site as this compound.
Q3: What are the typical IC50 values for this compound?
A3: The IC50 values for this compound vary depending on the specific glutamate transporter subtype and the experimental conditions. Below is a summary of reported IC50 values.
| Transporter Subtype | Reported IC50 (nM) | Cell Line/System |
| EAAT1 (human) | 3.6 | HEK293 cells |
| EAAT1 (rat) | 22 | Transiently expressing cells |
| EAAT2 (human) | 10 | HEK293 cells |
| EAAT2 (rat) | 17 | Transiently expressing cells |
| EAAT3 (human) | 120 | HEK293 cells |
| EAAT3 (rat) | 300 | Transiently expressing cells |
| EAAT4 (rat) | 40 | tsA201 cells ([3H]-d-Asp uptake) |
Data sourced from Tocris Bioscience and MedChemExpress product information.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible IC50 values for this compound
| Possible Cause | Troubleshooting Step |
| Ligand Depletion | - Increase Assay Volume: Increasing the total volume of the assay without changing the amount of receptor can help maintain a lower fraction of bound radioligand.[2] - Decrease Receptor Concentration: Use the lowest concentration of receptor preparation (e.g., synaptosomes, cell membranes) that still provides a robust signal. - Use a Ligand Depletion Model for Data Analysis: Software like GraphPad Prism offers models that can account for ligand depletion when analyzing binding data.[2] |
| Equilibrium Not Reached | - Increase Incubation Time: Due to the slow dissociation of high-affinity ligands, longer incubation times may be necessary to reach equilibrium. Perform a time-course experiment to determine the optimal incubation time. - Perform Kinetic Binding Assays: Consider determining the association (kon) and dissociation (koff) rates to better understand the binding kinetics. |
| Pipetting Inaccuracies with Low Concentrations | - Use Serial Dilutions: Prepare a fresh set of serial dilutions of this compound for each experiment. - Use Low-Binding Tubes and Tips: Minimize the loss of the compound to plastic surfaces. |
| Reagent Quality | - Verify Radiolabeled Ligand Purity: Ensure the radioligand has not degraded. - Confirm this compound Concentration: Accurately determine the concentration of your this compound stock solution. |
Issue 2: The calculated Ki value for this compound seems inaccurate.
| Possible Cause | Troubleshooting Step |
| Inappropriate use of Cheng-Prusoff Equation | - Use the Morrison Equation for Tight-Binding Inhibitors: For high-affinity inhibitors where the assumption of [Inhibitor]free ≈ [Inhibitor]total is not valid, the Morrison equation provides a more accurate determination of Ki.[1][5] - Utilize Specialized Software: Data analysis software can directly fit competitive binding data to models that do not rely on the Cheng-Prusoff approximation. |
| Radioligand Concentration is too High | - Use a Radioligand Concentration at or below its Kd: A high concentration of the radiolabeled ligand will require a higher concentration of the competitor to displace it, potentially shifting the IC50 and affecting the Ki calculation.[6] |
| Incorrect Kd of the Radioligand | - Accurately Determine the Kd of the Radioligand: Perform a saturation binding experiment under the same assay conditions to determine the precise Kd of the radioligand. This value is crucial for accurate Ki calculation. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for this compound using Synaptosomes
This protocol is adapted from standard radioligand binding procedures and is optimized for a high-affinity unlabeled competitor like this compound.
Materials:
-
Synaptosome preparation from the brain region of interest (e.g., hippocampus, cortex)
-
Radiolabeled glutamate or a suitable analog (e.g., [3H]D-aspartate)
-
This compound
-
Binding buffer (e.g., Krebs-HEPES buffer)
-
Wash buffer (ice-cold binding buffer)
-
96-well plates
-
Glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Methodology:
-
Synaptosome Preparation: Prepare synaptosomes from the desired brain tissue using standard differential centrifugation methods. Determine the protein concentration of the synaptosomal preparation.
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Binding buffer
-
A range of concentrations of this compound (e.g., 10-12 M to 10-6 M).
-
A fixed concentration of the radiolabeled ligand (ideally at or below its Kd).
-
Synaptosomal preparation (use a concentration that results in less than 10% of the radioligand being bound).
-
-
Include wells for total binding (radioligand + synaptosomes, no this compound) and non-specific binding (radioligand + synaptosomes + a saturating concentration of a standard, structurally different glutamate transporter inhibitor).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time sufficient to reach equilibrium. This time should be determined empirically through a time-course experiment.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration.
-
Fit the data using a non-linear regression model suitable for competitive binding to determine the IC50 value.
-
Calculate the Ki value using an appropriate equation, such as the Morrison equation for tight-binding inhibitors, or by using software that accounts for ligand depletion.
-
Protocol 2: Glutamate Uptake Inhibition Assay
This functional assay directly measures the inhibitory effect of this compound on glutamate transport.
Materials:
-
Cell culture expressing the desired EAAT subtype (e.g., HEK293 cells) or synaptosomes.
-
[3H]L-glutamate
-
This compound
-
Uptake buffer (e.g., Krebs-Ringer-HEPES)
-
Wash buffer (ice-cold uptake buffer)
-
Lysis buffer
-
Scintillation counter and scintillation fluid
Methodology:
-
Cell/Synaptosome Preparation: Plate the cells in appropriate culture plates or prepare a fresh suspension of synaptosomes.
-
Pre-incubation: Wash the cells/synaptosomes with uptake buffer and pre-incubate them with a range of this compound concentrations for a specific time.
-
Initiation of Uptake: Initiate glutamate uptake by adding a fixed concentration of [3H]L-glutamate.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Termination of Uptake: Stop the uptake by rapidly aspirating the medium and washing the cells/synaptosomes multiple times with ice-cold wash buffer.
-
Cell Lysis and Counting: Lyse the cells/synaptosomes with lysis buffer and measure the radioactivity in the lysate using a scintillation counter.
-
Data Analysis:
-
Determine the amount of glutamate uptake at each this compound concentration.
-
Plot the percentage of inhibition as a function of this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Glutamate transporter (EAAT1/2) signaling pathway and its inhibition by this compound.
Caption: Workflow for a competitive radioligand binding assay with this compound.
Caption: Logical relationship between this compound's high affinity and necessary experimental adjustments.
References
- 1. researchgate.net [researchgate.net]
- 2. graphpad.com [graphpad.com]
- 3. Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
TFB-TBOA vs. DL-TBOA: A Comparative Guide on Potency and Selectivity for Excitatory Amino Acid Transporters
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of TFB-TBOA and DL-TBOA, two widely used inhibitors of Excitatory Amino Acid Transporters (EAATs). This analysis is based on experimental data to objectively evaluate their potency and selectivity.
Excitatory Amino Acid Transporters (EAATs) are crucial for maintaining low extracellular glutamate concentrations in the central nervous system, thereby preventing excitotoxicity. The development of potent and selective EAAT inhibitors is vital for studying the physiological and pathological roles of these transporters. This guide focuses on two prominent non-transportable blockers: this compound ((2S,3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate) and DL-TBOA (DL-threo-β-benzyloxyaspartate).
Potency and Selectivity Comparison
The inhibitory activity of this compound and DL-TBOA has been evaluated against various EAAT subtypes. The data, presented in terms of IC50 and Ki values, are summarized in the tables below. A lower value indicates a higher potency.
Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to block 50% of the transporter activity.
| Compound | EAAT1 (GLAST) | EAAT2 (GLT-1) | EAAT3 (EAAC1) |
| This compound | 22 nM[1] | 17 nM[1] | 300 nM[1] |
| DL-TBOA | 70 µM[2] | 6 µM[2] | 6 µM[2] |
| L-TBOA * | 33 µM[1] | 6.2 µM[1] | 15 µM[1] |
L-TBOA is the active stereoisomer of DL-TBOA.
Inhibitory Affinity (Ki)
The inhibition constant (Ki) is an indicator of the binding affinity of an inhibitor to a transporter.
| Compound | EAAT1 | EAAT2 | EAAT4 | EAAT5 |
| DL-TBOA | 42 µM[3] | 5.7 µM[3] | 4.4 µM | 3.2 µM |
Based on the available data, this compound demonstrates significantly higher potency for EAAT1 and EAAT2 subtypes compared to DL-TBOA, with IC50 values in the nanomolar range.[1] In contrast, DL-TBOA exhibits inhibitory activity in the micromolar range for EAAT1, EAAT2, and EAAT3.[2][3] this compound is notably more potent at inhibiting EAAT1 and EAAT2 than L-TBOA, the active isomer of DL-TBOA.[1]
In terms of selectivity, this compound shows a preference for EAAT1 and EAAT2 over EAAT3.[1] DL-TBOA appears to have a more uniform inhibitory profile across EAAT2 and EAAT3, with weaker activity at EAAT1.[2] Importantly, both this compound and DL-TBOA are reported to be highly selective for EAATs over ionotropic and metabotropic glutamate receptors.[1][3]
Experimental Protocols
The potency and selectivity data cited in this guide were primarily determined through two types of experimental assays: radiolabeled substrate uptake assays and electrophysiological recordings.
Radiolabeled Glutamate Uptake Assay
This method directly measures the function of EAATs by quantifying the uptake of a radiolabeled substrate, typically L-[3H]glutamate or D-[3H]aspartate, into cells expressing a specific EAAT subtype.
General Procedure:
-
Cell Culture and Transfection: Mammalian cell lines (e.g., COS-1 or HEK293) are transiently transfected with plasmids encoding the specific human or rat EAAT subtype (EAAT1, EAAT2, EAAT3, etc.).
-
Uptake Assay:
-
Transfected cells are plated in multi-well plates.
-
The cells are washed and pre-incubated with a buffered saline solution.
-
The inhibitor (this compound or DL-TBOA) at various concentrations is added to the wells.
-
The uptake reaction is initiated by the addition of the radiolabeled substrate (e.g., [14C]glutamate).
-
After a defined incubation period at a controlled temperature (e.g., 37°C), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
-
Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The inhibitory effect is calculated as the percentage of uptake inhibition compared to a control group without the inhibitor. IC50 values are then determined by fitting the concentration-response data to a sigmoidal curve.
Electrophysiological Recordings
This technique measures the electrical currents associated with the transport of glutamate and co-transported ions (such as Na+) by EAATs. These recordings are often performed in Xenopus laevis oocytes expressing the target EAAT subtype.
General Procedure:
-
Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired EAAT subtype.
-
Two-Electrode Voltage Clamp (TEVC):
-
After a few days to allow for protein expression, the oocytes are placed in a recording chamber and perfused with a recording solution.
-
The oocyte membrane potential is clamped at a specific voltage (e.g., -60 mV) using two microelectrodes.
-
-
Current Measurement:
-
Glutamate is applied to the oocyte, which activates the transporters and generates an inward current.
-
To test the effect of an inhibitor, the oocyte is pre-incubated with the inhibitor (this compound or DL-TBOA) before the co-application of the inhibitor and glutamate.
-
-
Data Analysis: The reduction in the glutamate-induced current in the presence of the inhibitor is measured. By testing a range of inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value. This method can also be used to determine the mechanism of inhibition (e.g., competitive vs. non-competitive) by analyzing how the inhibitor affects the transporter's affinity for glutamate.
Mechanism of Action
Both this compound and DL-TBOA are competitive, non-transportable inhibitors of EAATs. They bind to the glutamate binding site on the transporter but are not translocated across the cell membrane. This competitive binding prevents the uptake of extracellular glutamate.
Caption: Competitive inhibition of EAATs by this compound and DL-TBOA.
References
- 1. Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to EAAT1 Inhibitors: TFB-TBOA vs. UCPH-101
For Researchers, Scientists, and Drug Development Professionals
The Excitatory Amino Acid Transporter 1 (EAAT1), also known as GLAST, plays a crucial role in regulating glutamate homeostasis in the central nervous system. Its dysfunction has been implicated in various neurological disorders, making it a significant target for therapeutic intervention. This guide provides a detailed comparison of two prominent EAAT1 inhibitors, TFB-TBOA and UCPH-101, offering insights into their distinct mechanisms of action, potency, selectivity, and the experimental protocols used for their characterization.
At a Glance: Key Differences
| Feature | This compound | UCPH-101 |
| Mechanism of Action | Competitive Inhibitor | Non-competitive Allosteric Inhibitor |
| Binding Site | Substrate-binding pocket | Allosteric site at the trimerization-transport domain interface |
| EAAT1 Selectivity | Potent inhibitor of EAAT1 and EAAT2 | Highly selective for EAAT1 |
| Mode of Inhibition | Blocks substrate binding | Prevents conformational changes required for transport |
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound and UCPH-101 across different EAAT subtypes. Lower IC₅₀ values indicate higher potency.
| Inhibitor | EAAT1 IC₅₀ (nM) | EAAT2 IC₅₀ (nM) | EAAT3 IC₅₀ (nM) | EAAT4 Inhibition | EAAT5 Inhibition |
| This compound | 22[1] | 17[1] | 300[1] | Yes (IC₅₀ = 40 nM for rat EAAT4) | Yes[1] |
| UCPH-101 | 660[2][3][4] | >300,000[3][4] | >300,000[3][4] | No significant inhibition[2][3][4] | No significant inhibition[2][3][4] |
Note: IC₅₀ values can vary depending on the experimental conditions and cell systems used. The data presented here is a compilation from multiple sources for comparative purposes.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between this compound and UCPH-101 lies in their mechanism of inhibition, stemming from their distinct binding sites on the EAAT1 protein.
This compound: The Competitive Blocker
This compound is a derivative of TBOA and acts as a competitive inhibitor.[5] It directly competes with glutamate for binding to the substrate-binding pocket of EAAT1.[5] By occupying this site, this compound physically obstructs glutamate from binding and being translocated across the cell membrane. This mechanism is common to other TBOA-like compounds and generally results in a lack of high selectivity among the different EAAT subtypes.[5]
UCPH-101: The Allosteric Modulator
In contrast, UCPH-101 is a non-competitive, allosteric inhibitor.[5][6][7] It binds to a site on EAAT1 that is distant from the glutamate-binding pocket, located at the interface of the trimerization and transport domains.[5] This binding does not prevent glutamate from associating with the transporter. Instead, it "glues" the transport domain to the scaffolding domain, thereby inhibiting the conformational changes necessary for the translocation of the substrate across the membrane.[5] This unique mechanism of action is the basis for UCPH-101's remarkable selectivity for EAAT1 over other EAAT subtypes.[2][6][7][8]
Experimental Protocols
The characterization of this compound and UCPH-101 relies on two primary experimental techniques: radiolabeled substrate uptake assays and whole-cell patch-clamp electrophysiology.
Radiolabeled Glutamate Uptake Assay
This assay directly measures the uptake of a radiolabeled substrate, such as [³H]-L-glutamate or [³H]-D-aspartate, into cells expressing the target transporter. The inhibitory effect of a compound is determined by its ability to reduce the amount of radioactivity accumulated inside the cells.
General Protocol:
-
Cell Culture and Transfection: Cells (e.g., HEK293 or COS-7) are cultured and transiently transfected with the cDNA encoding the desired EAAT subtype.
-
Incubation: Transfected cells are incubated with varying concentrations of the inhibitor (this compound or UCPH-101).
-
Substrate Addition: A solution containing the radiolabeled substrate (e.g., [³H]-L-glutamate) is added to initiate the uptake reaction.
-
Termination: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
Quantification: The amount of intracellular radioactivity is quantified using a scintillation counter.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the ion currents associated with transporter activity. EAATs are electrogenic, meaning they generate an electrical current as they transport glutamate. Inhibitors will reduce or block these currents.
General Protocol:
-
Cell Preparation: Cells expressing the EAAT of interest are prepared for recording.
-
Pipette Positioning: A glass micropipette filled with an internal solution is brought into contact with a single cell.
-
Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette is ruptured, allowing electrical access to the entire cell.
-
Current Recording: The membrane potential is clamped at a specific voltage, and the currents are recorded in response to the application of glutamate and the inhibitor.
-
Data Analysis: The reduction in the glutamate-evoked current in the presence of the inhibitor is used to determine its potency and mechanism of action.
Conclusion: Choosing the Right Tool for the Job
Both this compound and UCPH-101 are valuable pharmacological tools for studying EAAT1 function. The choice between them depends on the specific research question.
-
This compound , with its potent but less selective profile, is useful for studies where a broad inhibition of glial glutamate transporters (EAAT1 and EAAT2) is desired.
-
UCPH-101 , with its high selectivity for EAAT1, is the inhibitor of choice for dissecting the specific roles of EAAT1 in complex biological systems without confounding effects from the inhibition of other EAAT subtypes. Its allosteric mechanism also provides a unique avenue for investigating the conformational dynamics of the transporter.
This comparative guide provides a foundation for researchers to make informed decisions when selecting an EAAT1 inhibitor for their studies. A thorough understanding of their distinct properties is essential for the accurate interpretation of experimental results and for advancing our knowledge of glutamate transporter biology and its role in health and disease.
References
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Enhancement of Glutamate Uptake as Novel Antiseizure Approach: Preclinical Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
Validating EAAT1 and EAAT2 Transporter Function: A Comparative Guide to TFB-TBOA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (2S,3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA) with other common inhibitors for the validation of the excitatory amino acid transporters EAAT1 (GLAST) and EAAT2 (GLT-1). Below, we present experimental data, detailed protocols, and visualizations to assist researchers in selecting the appropriate tools for their studies.
Performance Comparison of EAAT Inhibitors
This compound is a potent, non-transportable inhibitor of glutamate transporters, exhibiting high affinity for EAAT1 and EAAT2.[1] Its utility in functionally distinguishing these two subtypes from EAAT3 is highlighted by its significantly lower affinity for the latter. The following table summarizes the inhibitory potency (IC50) of this compound in comparison to other widely used EAAT inhibitors.
| Inhibitor | Target EAAT Subtype(s) | IC50 for EAAT1 | IC50 for EAAT2 | IC50 for EAAT3 | Key Characteristics |
| This compound | EAAT1, EAAT2 >> EAAT3 | 22 nM[1][2] | 17 nM[1][2] | 300 nM[1][2] | High potency for glial transporters (EAAT1 & EAAT2).[1] |
| DL-TBOA | Broad Spectrum | 70 µM[3] | 6 µM[3] | 6 µM[3] | Less potent, non-selective competitive inhibitor. |
| UCPH-101 | EAAT1 selective | 660 nM | >300,000 nM | >300,000 nM | Highly selective, non-substrate inhibitor of EAAT1. |
| WAY-213613 | EAAT2 selective | - | 85 nM[2] | - | Potent and selective non-substrate inhibitor of EAAT2. |
| Dihydrokainic acid (DHK) | EAAT2 selective | - | - | - | Selective, non-transportable inhibitor of EAAT2.[4] |
Experimental Protocols
Radiolabeled Glutamate Uptake Assay in HEK293 Cells
This protocol is designed to quantify the inhibitory effect of this compound on EAAT1 and EAAT2 function using a radiolabeled substrate.
Materials:
-
HEK293 cells transiently or stably expressing human EAAT1 or EAAT2
-
24-well cell culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Doxycycline (for inducible expression systems)
-
This compound stock solution (in DMSO)
-
[3H]-L-glutamate
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., 0.1% SDS in PBS)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed HEK293 cells expressing the target EAAT subtype into 24-well plates at a density of 50,000 cells per well.[5]
-
Induction of Expression (if applicable): If using an inducible expression system, add doxycycline to the culture medium and incubate for 22 hours to induce transporter expression.[5]
-
Inhibitor Incubation: Prepare serial dilutions of this compound in assay buffer. Remove the culture medium from the wells and wash once with PBS. Add the this compound solutions to the cells and incubate for 10 minutes at room temperature.[5]
-
Radioligand Addition: Add [3H]-L-glutamate to each well to a final concentration appropriate for the assay (e.g., a concentration near the Km of the transporter) and incubate for 10 minutes.[5]
-
Termination of Uptake: Rapidly aspirate the solution from the wells and wash three times with ice-cold PBS to terminate the uptake.
-
Cell Lysis: Add lysis buffer to each well and incubate for 20 minutes on a shaker to ensure complete cell lysis.[5]
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial containing scintillation fluid.[5] Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-labeled substrate or a potent inhibitor). Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Electrophysiological Recording of Transporter Currents
This method directly measures the function of EAATs by recording the currents associated with glutamate transport.
Materials:
-
Oocytes or mammalian cells expressing the target EAAT subtype
-
Patch-clamp setup (amplifier, digitizer, microscope)
-
Borosilicate glass electrodes
-
External and internal recording solutions
-
This compound
-
L-glutamate
Procedure:
-
Cell Preparation: Prepare cells expressing the EAAT of interest for whole-cell patch-clamp recording.
-
Establish Whole-Cell Configuration: Form a gigaseal and establish the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
Baseline Recording: Record the baseline membrane current in the external solution.
-
Substrate Application: Perfuse the cell with an external solution containing L-glutamate to evoke transporter-mediated currents.
-
Inhibitor Application: After washing out the L-glutamate, pre-incubate the cell with this compound for a defined period.
-
Co-application: Perfuse the cell with a solution containing both L-glutamate and this compound and record the current.
-
Data Analysis: Measure the amplitude of the glutamate-evoked current in the absence and presence of this compound. Calculate the percentage of inhibition. Perform these measurements at various concentrations of this compound to determine the IC50.
Visualizations
Glutamate Transport and Inhibition by this compound
Caption: Mechanism of this compound inhibition of EAAT1/2-mediated glutamate transport.
Experimental Workflow for EAAT Inhibitor Validation
Caption: A typical workflow for validating EAAT function using inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DL-TBOA | Glutamate (EAAT) Transporter Inhibitors: R&D Systems [rndsystems.com]
- 4. Glutamate (EAAT) Transporter Inhibitors Products: R&D Systems [rndsystems.com]
- 5. Still in Search for an EAAT Activator: GT949 Does Not Activate EAAT2, nor EAAT3 in Impedance and Radioligand Uptake Assays - PMC [pmc.ncbi.nlm.nih.gov]
Tfb-tboa: A Comparative Analysis of its Cross-reactivity with Neurotransmitter Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological activity of Tfb-tboa ((2S,3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate), a potent glutamate transporter inhibitor, with a focus on its cross-reactivity with other key neurotransmitter transporters. The information presented herein is supported by experimental data from peer-reviewed literature to aid in the objective assessment of this compound's selectivity profile.
Executive Summary
This compound is a powerful and selective inhibitor of the Excitatory Amino Acid Transporters (EAATs), particularly the subtypes EAAT1 and EAAT2, which are crucial for regulating glutamate levels in the central nervous system. Experimental data demonstrates its high affinity for these glutamate transporters. Notably, literature suggests a high degree of selectivity for EAATs, with one key study reporting that this compound did not affect other representative neurotransmitter transporters or receptors. This guide will delve into the available quantitative data for its primary targets and discuss its selectivity with respect to the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
Quantitative Analysis of this compound Activity
The following table summarizes the inhibitory activity of this compound against various neurotransmitter transporters based on available experimental data. The data is presented as IC50 values, which represent the concentration of this compound required to inhibit 50% of the transporter's activity.
| Transporter | Alternative Name | This compound IC50 (nM) | Reference |
| EAAT1 | GLAST | 22 | |
| EAAT2 | GLT-1 | 17 | |
| EAAT3 | EAAC1 | 300 | |
| DAT | Dopamine Transporter | No quantitative data available in cited literature | |
| SERT | Serotonin Transporter | No quantitative data available in cited literature | |
| NET | Norepinephrine Transporter | No quantitative data available in cited literature |
Note: While specific IC50 or Ki values for this compound's activity on DAT, SERT, and NET are not provided in the primary literature, the high selectivity for EAATs is explicitly stated. The lack of widely reported quantitative data for these monoamine transporters may suggest that the interaction is not significant at concentrations where it potently inhibits EAATs.
Experimental Protocols
The determination of a compound's cross-reactivity with various neurotransmitter transporters typically involves in vitro assays using cell lines that are genetically engineered to express a specific transporter. The two most common methods are radioligand binding assays and neurotransmitter uptake assays.
Radioligand Binding Assay
This method measures the ability of a test compound (in this case, this compound) to displace a radiolabeled ligand that is known to bind to the transporter of interest (e.g., DAT, SERT, or NET).
Protocol Outline:
-
Cell Culture and Membrane Preparation:
-
HEK293 (Human Embryonic Kidney 293) cells are commonly used and are transfected to stably express the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).
-
The cells are cultured and harvested.
-
Cell membranes are prepared by homogenization and centrifugation to isolate the fraction containing the transporters.
-
-
Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the transporter.
-
The mixture is incubated to reach equilibrium.
-
-
Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Neurotransmitter Uptake Assay
This functional assay directly measures the ability of a test compound to inhibit the transport of a neurotransmitter (or a fluorescent substrate) into the cell.
Protocol Outline:
-
Cell Culture:
-
Cells stably expressing the transporter of interest (hDAT, hSERT, or hNET) are seeded into multi-well plates.
-
-
Uptake Inhibition:
-
The cells are pre-incubated with various concentrations of the test compound (this compound).
-
A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) or a fluorescent substrate is added to the wells.
-
The cells are incubated for a specific period to allow for transporter-mediated uptake.
-
-
Termination and Measurement:
-
The uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular substrate.
-
The cells are then lysed, and the amount of radioactivity or fluorescence inside the cells is quantified.
-
-
Data Analysis:
-
The results are used to calculate the IC50 value, representing the concentration of the test compound that causes a 50% reduction in the uptake of the neurotransmitter or substrate.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway of a neurotransmitter transporter and the experimental workflow for assessing the cross-reactivity of a compound like this compound.
Caption: Inhibition of Neurotransmitter Reuptake by this compound.
Caption: Experimental Workflow for Transporter Cross-reactivity Assay.
Conclusion
TFB-TBOA: A Powerful Tool for Elucidating Glial Transporter Function
A comprehensive guide for researchers on the application of (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA) in confirming the role of glial glutamate transporters. This guide provides a comparative analysis with alternative inhibitors, detailed experimental protocols, and supporting data.
Glutamate transporters, also known as Excitatory Amino Acid Transporters (EAATs), are critical for maintaining low extracellular glutamate concentrations in the central nervous system, thereby preventing excitotoxicity and ensuring high fidelity of synaptic transmission.[1][2][3] Glial cells, particularly astrocytes, are the primary locus of glutamate uptake, facilitated predominantly by EAAT1 (GLAST) and EAAT2 (GLT-1).[4][5] this compound has emerged as a potent and selective pharmacological tool to investigate the physiological and pathological roles of these glial transporters.[6][7]
This compound: Potency and Selectivity
This compound is a non-transportable blocker of glutamate transporters, exhibiting high affinity for the glial-predominant subtypes EAAT1 and EAAT2.[6][8] Its potency surpasses that of earlier generation inhibitors, such as DL-TBOA, making it a valuable tool for in vitro and in vivo studies.[6] The trifluoromethylbenzoyl group in its structure contributes to its high affinity.[2][6]
Comparative Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound and other commonly used EAAT inhibitors against different human and rat EAAT subtypes. This data highlights the superior potency and relative selectivity of this compound for glial transporters.
| Inhibitor | EAAT1 (GLAST) IC₅₀ (nM) | EAAT2 (GLT-1) IC₅₀ (nM) | EAAT3 (EAAC1) IC₅₀ (nM) | EAAT4 IC₅₀ (nM) | EAAT5 IC₅₀ (nM) | Species | Reference |
| This compound | 22 | 17 | 300 | - | - | Rat | [6][8][9][10] |
| This compound | 3.6 | 10 | 120 | 40 | - | Human/Rat | [9][11] |
| DL-TBOA | 70,000 | 6,000 | 6,000 | 4,400 (Ki) | 3,200 (Ki) | Human | [8] |
| Dihydrokainate (DHK) | - | Selective for EAAT2 | - | - | - | - | [8][12] |
| UCPH-101 | 660 | - | - | - | - | Human | [8] |
| WAY-213613 | - | 85 | - | - | - | Human | [8] |
Experimental Applications and Protocols
This compound can be utilized in a variety of experimental paradigms to probe the function of glial glutamate transporters. Below are detailed protocols for key applications.
Glutamate Uptake Assays in Cell Culture
This protocol is designed to quantify the inhibition of glutamate uptake by this compound in primary astrocyte cultures or cell lines expressing specific EAAT subtypes.
Methodology:
-
Cell Preparation: Plate cells (e.g., primary astrocytes, HEK293 cells expressing EAATs) in 24-well plates and grow to confluency.
-
Pre-incubation: Wash cells twice with a sodium-containing buffer. Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or a vehicle control for 10-15 minutes at 37°C.
-
Uptake Initiation: Initiate glutamate uptake by adding a solution containing a low concentration of radiolabeled L-glutamate (e.g., [³H]L-glutamate or [¹⁴C]L-glutamate) and unlabeled L-glutamate (final concentration typically in the low micromolar range).
-
Uptake Termination: After a defined period (e.g., 5-10 minutes), terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of inhibition of glutamate uptake against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Electrophysiological Recording of Transporter Currents
This protocol describes how to measure synaptically-activated transporter currents (STCs) in astrocytes within acute brain slices to assess the effect of this compound on glial transporter activity in a more intact system.
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from rodents using a vibratome. Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.
-
Recording Setup: Transfer a slice to a recording chamber continuously perfused with aCSF. Identify astrocytes (e.g., in the stratum radiatum of the hippocampus) for whole-cell patch-clamp recording.
-
Evoking STCs: Place a stimulating electrode near the recorded astrocyte to evoke synaptic release of glutamate from nearby terminals.
-
Baseline Recording: Record baseline STCs in response to synaptic stimulation. These currents are mediated by the electrogenic nature of glutamate transport.
-
This compound Application: Bath-apply this compound at a specific concentration (e.g., 100 nM) and continue to record STCs.[1]
-
Data Analysis: Measure the amplitude and decay kinetics of the STCs before and after the application of this compound to quantify the extent of transporter inhibition. The IC₅₀ can be determined by applying a range of this compound concentrations.[10]
Visualizing the Impact of this compound
Diagrams generated using Graphviz DOT language illustrate the signaling pathways and experimental workflows discussed.
Caption: this compound blocks glial glutamate transporters (EAAT1/2), increasing synaptic glutamate levels.
Caption: Experimental workflow for electrophysiological recording of STCs with this compound.
Consequences of Glial Transporter Inhibition by this compound
By blocking the primary mechanism for glutamate clearance, this compound application leads to several key physiological consequences that confirm the crucial role of glial transporters:
-
Prolonged Synaptic Currents: this compound prolongs the decay of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).[1] This indicates that glial transporters are essential for rapidly clearing glutamate from the synaptic cleft to terminate the synaptic signal.
-
Neuronal Hyperexcitability: Long-term application of this compound can induce spontaneous epileptiform discharges in hippocampal neurons.[1] This underscores the neuroprotective role of glial glutamate uptake in preventing excitotoxicity.
-
Behavioral Effects: In vivo administration of this compound can induce convulsive behaviors in mice, likely due to the widespread accumulation of extracellular glutamate.[6]
Alternatives to this compound
While this compound is a highly effective tool, other inhibitors with different selectivity profiles can be used to dissect the roles of specific EAAT subtypes.
-
DL-Threo-β-benzyloxyaspartate (DL-TBOA): A non-selective EAAT inhibitor, but less potent than this compound.[6] It can be used as a positive control for broad EAAT inhibition.
-
Dihydrokainate (DHK): A selective inhibitor for EAAT2 (GLT-1), useful for specifically investigating the contribution of this abundant glial transporter.[8][12]
-
UCPH-101: A selective inhibitor for EAAT1 (GLAST), allowing for the specific study of this transporter, which is highly expressed in the cerebellum and retina.[8]
-
WAY-213613: Another selective inhibitor for EAAT2.[8]
The choice of inhibitor will depend on the specific research question and the experimental system being used. For a potent and relatively selective blockade of the major glial glutamate transporters, this compound remains a superior choice.
References
- 1. Effects of a novel glutamate transporter blocker, (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (this compound), on activities of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Concise Asymmetric Synthesis and Pharmacological Characterization of All Stereoisomers of Glutamate Transporter Inhibitor this compound and Synthesis of EAAT Photoaffinity Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuronal Glutamate Transporters Regulate Glial Excitatory Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid chemoenzymatic route to glutamate transporter inhibitor l-TFB-TBOA and related amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | Glutamate (EAAT) Transporter Inhibitors: R&D Systems [rndsystems.com]
- 12. Glial glutamate transporter and glutamine synthetase regulate GABAergic synaptic strength in the spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TFB-TBOA and DL-TBOA: Differential Effects on Synaptic Currents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties and effects of two widely used excitatory amino acid transporter (EAAT) inhibitors, TFB-TBOA and DL-TBOA, on synaptic currents. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their specific experimental needs.
Overview of this compound and DL-TBOA
Both (2S,3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (this compound) and DL-threo-β-benzyloxyaspartate (DL-TBOA) are potent, non-transportable competitive blockers of excitatory amino acid transporters. Their primary mechanism of action is the inhibition of glutamate uptake from the synaptic cleft, leading to an accumulation of synaptic glutamate and enhanced activation of glutamate receptors. This property makes them invaluable tools for studying the physiological roles of EAATs in synaptic transmission and plasticity, as well as for investigating the pathological consequences of excessive glutamate signaling.
Quantitative Comparison of Inhibitory Potency
The primary distinction between this compound and DL-TBOA lies in their inhibitory potency and selectivity for different EAAT subtypes. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for each compound against various human and rat EAAT subtypes.
Table 1: Inhibitory Potency (IC50) of this compound and DL-TBOA on EAAT Subtypes
| Compound | EAAT1 (nM) | EAAT2 (nM) | EAAT3 (nM) | EAAT4 (nM) | EAAT5 (nM) |
| This compound | 22[1][2] | 17[1][2] | 300[1][2] | 40 (rat)[2][3] | No significant effect[2] |
| DL-TBOA | 70,000[4][5][6] | 6,000[4][5][6] | 6,000[4][5][6] | - | - |
Table 2: Inhibitor Constant (Ki) of this compound and DL-TBOA on EAAT Subtypes
| Compound | EAAT1 (µM) | EAAT2 (µM) | EAAT3 (µM) | EAAT4 (µM) | EAAT5 (µM) |
| This compound | - | - | - | - | - |
| DL-TBOA | 42[1][4] | 5.7[1][4] | 9.3[5] | 4.4[5] | 3.2[5] |
Note: Data is compiled from various sources and experimental conditions may vary.
As the data illustrates, this compound exhibits significantly higher potency, particularly for EAAT1 and EAAT2, with IC50 values in the nanomolar range, compared to the micromolar IC50 values of DL-TBOA.
Differential Effects on Synaptic Currents
The disparity in potency between this compound and DL-TBOA translates to distinct effects on synaptic currents, even when used at concentrations that produce a similar level of transporter block.
-
This compound: Due to its high affinity, this compound can produce a profound and sustained blockade of glutamate uptake at nanomolar concentrations. This leads to a significant prolongation of the decay phase of N-methyl-D-aspartate receptor (NMDAR)-mediated excitatory postsynaptic currents (EPSCs).[7] Under conditions where α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) desensitization is reduced, this compound also prolongs AMPAR-mediated EPSCs.[7] The strong binding affinity of this compound results in kinetics that differ from those of L-TBOA (a component of DL-TBOA).[8]
-
DL-TBOA: As a competitive blocker, DL-TBOA also prolongs synaptic currents by slowing the clearance of glutamate. It has been shown to increase the peak amplitude of synaptically evoked NMDA currents. However, to achieve a comparable level of effect to this compound, micromolar concentrations of DL-TBOA are typically required.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Whole-Cell Patch-Clamp Recording in Hippocampal Slices
This protocol is designed to measure synaptic currents from pyramidal neurons in acute hippocampal slices.
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Wistar rat).
-
Rapidly remove the brain and immerse it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Cut 300-400 µm thick coronal or sagittal slices containing the hippocampus using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.
-
Visualize CA1 pyramidal neurons using an upright microscope with infrared differential interference contrast optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 NaCl, 2 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.3 with CsOH).
-
Establish a whole-cell patch-clamp configuration.
-
Hold the neuron at a membrane potential of -70 mV to record AMPAR-mediated EPSCs or +40 mV to record NMDAR-mediated EPSCs.
-
-
Pharmacological Isolation of Synaptic Currents:
-
To isolate NMDAR-mediated currents, add the AMPA receptor antagonist CNQX (10 µM) or NBQX (20 µM) to the perfusion solution.
-
To isolate AMPAR-mediated currents, use a Mg2+-free aCSF and add the NMDA receptor antagonist D-AP5 (50 µM).
-
-
Drug Application:
-
After obtaining a stable baseline of synaptic currents, bath-apply this compound or DL-TBOA at the desired concentration.
-
Record the changes in the amplitude, decay time, and frequency of spontaneous or evoked EPSCs.
-
Glutamate Uptake Assay
This assay measures the inhibition of glutamate transport into cells or synaptosomes.
-
Preparation of Synaptosomes or Cell Cultures:
-
Prepare synaptosomes from rodent brain tissue by homogenization and differential centrifugation.
-
Alternatively, use cell lines (e.g., HEK293) transiently or stably expressing the desired EAAT subtype.
-
-
Uptake Assay:
-
Pre-incubate the synaptosomes or cells with varying concentrations of this compound or DL-TBOA for a defined period (e.g., 10-20 minutes) at 37°C in a sodium-containing buffer.
-
Initiate the uptake reaction by adding a known concentration of radiolabeled L-[3H]glutamate.
-
Terminate the reaction after a short incubation period (e.g., 2-10 minutes) by rapid filtration and washing with ice-cold buffer to remove extracellular radiolabel.
-
Quantify the amount of radioactivity taken up by the cells or synaptosomes using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the IC50 value for each compound by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Visualizing the Mechanism of Action and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathway affected by EAAT inhibitors and a typical experimental workflow for their comparison.
Caption: Signaling pathway showing the action of this compound and DL-TBOA on EAATs.
Caption: Experimental workflow for comparing this compound and DL-TBOA.
Conclusion
This compound and DL-TBOA are both indispensable tools for the study of glutamatergic neurotransmission. The principal difference between them is the significantly higher potency of this compound, which allows for the use of much lower concentrations to achieve effective EAAT blockade. This can be advantageous in minimizing potential off-target effects. However, the choice between this compound and DL-TBOA will ultimately depend on the specific requirements of the experiment, including the desired level and duration of EAAT inhibition and the specific EAAT subtypes being targeted. This guide provides the necessary data and protocols to make an informed decision for your research.
References
- 1. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 3. Concise Asymmetric Synthesis and Pharmacological Characterization of All Stereoisomers of Glutamate Transporter Inhibitor this compound and Synthesis of EAAT Photoaffinity Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DL-TBOA | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 6. DL-TBOA | Glutamate (EAAT) Transporter Inhibitors: R&D Systems [rndsystems.com]
- 7. Effects of a novel glutamate transporter blocker, (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (this compound), on activities of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Tfb-tboa: A Precision Tool for Targeting Glial Glutamate Transporters Over Broader Spectrum Inhibitors
For researchers, scientists, and drug development professionals investigating the intricacies of glutamatergic neurotransmission, the choice of pharmacological tools is paramount. This guide provides a comprehensive comparison of Tfb-tboa, a potent and selective inhibitor of the glial glutamate transporters EAAT1 and EAAT2, with broader spectrum excitatory amino acid transporter (EAAT) inhibitors. By examining their performance, selectivity, and experimental applications, this guide aims to illuminate the distinct advantages of using this compound for precise modulation of glutamate signaling.
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, and its extracellular concentration is tightly regulated by a family of five excitatory amino acid transporters (EAAT1-5)[1]. Dysregulation of glutamate transport is implicated in a host of neurological and psychiatric disorders, making EAATs attractive therapeutic targets[2]. While broad-spectrum EAAT inhibitors have been instrumental in elucidating the general roles of glutamate transport, their lack of specificity can lead to confounding off-target effects. This compound ((2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate) has emerged as a superior tool for dissecting the specific contributions of the predominantly glial transporters, EAAT1 (GLAST) and EAAT2 (GLT-1).
Unveiling the Selectivity Advantage: this compound vs. Broader Spectrum Inhibitors
The primary rationale for employing this compound lies in its remarkable selectivity for EAAT1 and EAAT2 over other EAAT subtypes. This contrasts sharply with broader spectrum inhibitors like DL-threo-β-benzyloxyaspartate (DL-TBOA), which potently blocks most EAAT subtypes. This difference in inhibitory profile is critical for studies aiming to isolate the functions of glial versus neuronal glutamate transport.
Comparative Inhibitory Potency
Experimental data consistently demonstrates the superior potency and selectivity of this compound for EAAT1 and EAAT2. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and the broader spectrum inhibitor, L-threo-β-benzyloxyaspartate (L-TBOA), a component of DL-TBOA, against human EAAT subtypes.
| Inhibitor | EAAT1 (hEAAT1) IC50 | EAAT2 (hEAAT2) IC50 | EAAT3 (hEAAC1) IC50 | Reference |
| This compound | 22 nM | 17 nM | 300 nM | [3] |
| L-TBOA | 33 µM | 6.2 µM | 15 µM | [3] |
Table 1: Comparative IC50 values of this compound and L-TBOA for human EAAT subtypes. The significantly lower IC50 values for this compound at EAAT1 and EAAT2 highlight its enhanced potency and selectivity.
This striking difference in potency, particularly the nanomolar affinity of this compound for EAAT1 and EAAT2 compared to the micromolar affinity of L-TBOA, underscores the precision that this compound offers. This selectivity is crucial for minimizing confounding effects from the inhibition of other EAAT subtypes, which have distinct cellular and regional distributions and physiological roles.
Functional Implications of Selectivity
The selective inhibition of glial transporters by this compound has profound implications for understanding synaptic transmission and plasticity. By preferentially targeting EAAT1 and EAAT2, which are predominantly expressed on astrocytes, researchers can specifically probe the role of glial glutamate uptake in shaping synaptic events.
In hippocampal slices, this compound has been shown to prolong the decay of N-methyl-D-aspartate receptor (NMDAR)-mediated excitatory postsynaptic currents (EPSCs), demonstrating the critical role of glial transporters in clearing glutamate from the synapse to terminate the synaptic signal[4]. The use of a broader spectrum inhibitor in such an experiment would leave ambiguity as to whether the observed effect was due to inhibition of glial transporters, neuronal transporters (like EAAT3), or a combination thereof.
Furthermore, studies on synaptic plasticity have revealed that blockade of glutamate transport with the broad-spectrum inhibitor TBOA enhances long-term depression (LTD) in the cerebellum[5]. While informative, the use of this compound in similar paradigms could provide more definitive evidence for the specific involvement of glial transporters in this form of plasticity.
Visualizing the Mechanism of Action
To conceptualize the differential effects of this compound and broader spectrum inhibitors, it is helpful to visualize the glutamate synapse and the points of intervention.
This diagram illustrates that this compound selectively inhibits the glial glutamate transporters EAAT1 and EAAT2, whereas broader spectrum inhibitors like DL-TBOA also block neuronal transporters such as EAAT3. This distinction is critical for attributing observed effects to specific cellular mechanisms.
Experimental Protocols
To facilitate the replication and extension of findings using this compound, detailed experimental protocols are essential.
Glutamate Uptake Assay in Cultured Cells
This protocol describes a method to measure the inhibition of glutamate uptake by this compound in a cell line expressing a specific EAAT subtype.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Concise Asymmetric Synthesis and Pharmacological Characterization of All Stereoisomers of Glutamate Transporter Inhibitor this compound and Synthesis of EAAT Photoaffinity Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a novel glutamate transporter blocker, (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (this compound), on activities of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Control of Long-Term Plasticity by Glutamate Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevation of Extracellular Glutamate by Blockade of Astrocyte Glutamate Transporters Inhibits Cocaine Reinforcement in Rats via a NMDA-GluN2B Receptor Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming EAAT2's Role in Disease Models: A Comparative Guide to TFB-TBOA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (2S,3S)-3-[3-[4-(trifluoromethyl)benzoylamido]benzyloxy]aspartate (TFB-TBOA) with other commonly used excitatory amino acid transporter 2 (EAAT2) inhibitors. It is designed to assist researchers in selecting the appropriate pharmacological tools to investigate the involvement of EAAT2 in various disease models, with a focus on providing supporting experimental data and detailed protocols.
The Critical Role of EAAT2 in Neurological Health and Disease
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its extracellular concentration is tightly regulated to ensure proper synaptic transmission and prevent excitotoxicity.[1][2] The excitatory amino acid transporter 2 (EAAT2), also known as glutamate transporter-1 (GLT-1) in rodents, is the most abundant glutamate transporter and is responsible for the majority of glutamate uptake from the synaptic cleft, primarily by astrocytes.[1] Dysfunction or downregulation of EAAT2 has been implicated in a range of neurological disorders, including epilepsy, amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and Parkinson's disease.[1] Consequently, pharmacological modulation of EAAT2 activity is a key strategy for studying disease mechanisms and developing potential therapeutic interventions.
This compound: A Potent Blocker of EAAT1 and EAAT2
This compound is a potent and selective inhibitor of the glial glutamate transporters EAAT1 and EAAT2.[3] Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of these transporters.
Performance Comparison of EAAT Inhibitors
The selection of an appropriate EAAT inhibitor is critical for the specific research question and experimental model. This section compares the performance of this compound with other widely used EAAT inhibitors.
| Inhibitor | Target(s) | IC50 Values | Key Features | Reference(s) |
| This compound | EAAT1, EAAT2 >> EAAT3 | hEAAT1: 22 nM, hEAAT2: 17 nM, hEAAT3: 300 nM | Potent and selective for glial transporters EAAT1 and EAAT2. | [3] |
| Dihydrokainic Acid (DHK) | EAAT2 | Selective for EAAT2 (e.g., 130-fold over EAAT1) | Commonly used as a selective EAAT2 blocker. | [4] |
| WAY-213613 | EAAT2 > EAAT1, EAAT3 | hEAAT2: 85 nM, hEAAT1: 5004 nM, hEAAT3: 3787 nM | Potent and highly selective non-substrate inhibitor of EAAT2. | |
| DL-TBOA | Pan-EAAT inhibitor | Broad-spectrum EAAT inhibitor. | Non-selective, blocks all EAAT subtypes. |
IC50 values can vary depending on the experimental system (e.g., cell type, species). The values presented here are for human (h) transporters where specified.
Experimental Data Snapshot: this compound vs. Dihydrokainic Acid in a Retinal Model
A study comparing the effects of this compound and Dihydrokainic Acid (DHK) on the electroretinogram (ERG) b-wave in mice provides some insight into their relative in vivo potency. While not a direct measure of neuroprotection in a seizure model, the ERG is a sensitive measure of retinal synaptic function, which is highly dependent on glutamate transport. In this study, both inhibitors reduced the b-wave amplitude, indicating a disruption of glutamate clearance. Notably, the IC50 for glutamate in the presence of TBOA was significantly higher (18 mM) compared to DHK (92 µM), suggesting that under these conditions, this compound had a more profound effect on glutamate accumulation.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess EAAT2 involvement in a disease model using this compound and other inhibitors.
Glutamate Uptake Assay in Primary Astrocytes
This protocol measures the ability of astrocytes to take up radiolabeled glutamate, a direct measure of EAAT function.
Materials:
-
Primary astrocyte cultures
-
Hanks' Balanced Salt Solution (HBSS)
-
[³H]-L-glutamate
-
This compound and other EAAT inhibitors of choice
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: Plate primary astrocytes in 24-well plates and culture until confluent.
-
Equilibration: Aspirate the culture medium and wash the cells twice with pre-warmed HBSS. Equilibrate the cells in HBSS for 10-15 minutes at 37°C.
-
Inhibitor Pre-incubation: Add the desired concentrations of this compound or other inhibitors to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control.
-
Glutamate Uptake: Initiate the uptake by adding a solution containing a final concentration of [³H]-L-glutamate (e.g., 50 nM) and unlabeled L-glutamate (to achieve the desired final concentration, e.g., 10 µM).
-
Termination of Uptake: After a defined incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by aspirating the glutamate solution and washing the cells three times with ice-cold HBSS.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each well. Compare the glutamate uptake in the presence of inhibitors to the vehicle control to determine the percentage of inhibition.
Electrophysiological Recording of Synaptic Currents in a Disease Model
This protocol allows for the investigation of how EAAT2 inhibition affects synaptic transmission in brain slices from a disease model (e.g., a kainic acid-induced epilepsy model).
Materials:
-
Brain slices from the animal model and control animals.
-
Artificial cerebrospinal fluid (aCSF).
-
Recording electrodes and electrophysiology rig.
-
This compound and other EAAT inhibitors.
-
Stimulating electrode.
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the region of interest (e.g., hippocampus) using a vibratome in ice-cold, oxygenated aCSF.
-
Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.
-
Electrode Placement: Place a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals) and a recording electrode in the postsynaptic region (e.g., stratum radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs) or whole-cell patch-clamp recordings to measure excitatory postsynaptic currents (EPSCs).
-
Baseline Recording: Record stable baseline synaptic responses for at least 10-20 minutes.
-
Inhibitor Application: Bath-apply this compound or another EAAT inhibitor at the desired concentration and record the changes in synaptic transmission. Key parameters to analyze include the amplitude, decay time constant of the synaptic currents/potentials, and the appearance of spontaneous epileptiform activity.
-
Data Analysis: Compare the synaptic responses before and after inhibitor application to determine the role of EAAT2 in shaping synaptic communication in the disease model.
Kainic Acid-Induced Seizure Model and Neuroprotection Assay
This in vivo protocol can be used to assess the ability of EAAT2 modulators to protect against seizures and neuronal damage.
Materials:
-
Rodents (e.g., mice or rats).
-
Kainic acid.
-
This compound or other test compounds.
-
Seizure scoring scale (e.g., a modified Racine scale).
-
Histology equipment and reagents (e.g., Fluoro-Jade C stain for neurodegeneration).
Procedure:
-
Animal Preparation and Drug Administration: Administer this compound or the vehicle control to the animals at a predetermined time before inducing seizures.
-
Seizure Induction: Induce seizures by intraperitoneal or intra-hippocampal injection of kainic acid.[5]
-
Seizure Scoring: Observe the animals for a set period (e.g., 2-4 hours) and score the seizure severity using a standardized scale (e.g., Grade 0: no response; Grade I: immobility; Grade II: forelimb clonus; Grade III: rearing and falling; Grade IV: continuous generalized seizures; Grade V: death).[6]
-
Tissue Collection and Analysis: At a specific time point after seizure induction (e.g., 24-72 hours), perfuse the animals and collect the brains for histological analysis.
-
Quantification of Neuronal Damage: Stain brain sections with markers of neuronal death (e.g., Fluoro-Jade C or TUNEL) and quantify the extent of neuronal damage in specific brain regions (e.g., hippocampus).
-
Data Analysis: Compare the seizure scores and the extent of neuronal damage between the vehicle-treated and drug-treated groups to determine the neuroprotective efficacy of the EAAT2 inhibitor.
Visualizing Key Pathways and Workflows
To aid in the conceptualization of the experimental designs and the underlying biological processes, the following diagrams have been generated using Graphviz.
Caption: EAAT2's role in preventing excitotoxicity.
Caption: Workflow for a glutamate uptake assay.
Caption: In vivo neuroprotection assay workflow.
References
- 1. Role of glutamate excitotoxicity and glutamate transporter EAAT2 in Epilepsy: opportunities for novel therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concise Asymmetric Synthesis and Pharmacological Characterization of All Stereoisomers of Glutamate Transporter Inhibitor this compound and Synthesis of EAAT Photoaffinity Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological inhibitions of glutamate transporters EAAT1 and EAAT2 compromise glutamate transport in photoreceptor to ON- bipolar cell synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kainic acid induced seizures: neurochemical and histopathological changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. seizure.mgh.harvard.edu [seizure.mgh.harvard.edu]
TFB-TBOA: A Non-Transportable Inhibitor of Glutamate Transporters with High Potency
For researchers, scientists, and drug development professionals, understanding the precise mechanism of glutamate transporter inhibitors is critical for advancing neuroscience research and developing novel therapeutics for neurological disorders. This guide provides a comprehensive comparison of (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA) with other glutamate transporter inhibitors, focusing on its classification as a non-transportable inhibitor and presenting supporting experimental data.
This compound is a potent and selective inhibitor of excitatory amino acid transporters (EAATs), particularly showing high affinity for the glial transporters EAAT1 and EAAT2.[1] Experimental evidence strongly indicates that this compound functions as a non-transportable inhibitor , meaning it blocks the transporter without being significantly translocated across the cell membrane itself. This characteristic is inherited from its parent compound, DL-threo-β-benzyloxyaspartate (TBOA), which is also established as a non-substrate-type inhibitor.[2][3]
The primary mechanism of non-transportable inhibitors like this compound involves binding to the transporter protein and preventing the conformational changes necessary for glutamate uptake, effectively blocking the transport cycle.[3] This contrasts with transportable inhibitors, which are substrates for the transporter and compete with glutamate for uptake.
Comparative Analysis of Glutamate Transporter Inhibitors
To contextualize the performance of this compound, this section compares its properties with other well-characterized transportable and non-transportable inhibitors of glutamate transporters.
Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound and other selected inhibitors against different human excitatory amino acid transporter (EAAT) subtypes. Lower IC₅₀ values indicate higher potency.
| Inhibitor | Type | EAAT1 (hGLAST-1) IC₅₀ | EAAT2 (hGLT-1) IC₅₀ | EAAT3 (hEAAC1) IC₅₀ |
| This compound | Non-transportable | 22 nM | 17 nM | 300 nM |
| L-CCG-III | Transportable | ~13 µM[4] | ~2 µM[4] | - |
| Dihydrokainate (DHK) | Non-transportable | - | High affinity (selective)[5][6] | - |
| WAY-213613 | Non-transportable | 5004 nM | 85 nM | 3787 nM |
Experimental Determination of Transportability
Distinguishing between transportable and non-transportable inhibitors is crucial for interpreting experimental results. Two primary methods are employed for this characterization: radiolabeled substrate uptake assays and electrophysiological recordings.
Experimental Protocols
1. Radiolabeled Substrate Uptake Assay
This assay directly measures the ability of a compound to inhibit the uptake of a radiolabeled substrate, such as [³H]L-glutamate or [³H]D-aspartate, into cells expressing a specific glutamate transporter subtype.
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells or other suitable cell lines are cultured and transiently or stably transfected with the cDNA encoding the desired human EAAT subtype (e.g., EAAT1, EAAT2, or EAAT3).
-
Assay Procedure:
-
Transfected cells are plated in 24-well plates.
-
On the day of the assay, the culture medium is removed, and the cells are washed with a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution).
-
Cells are then incubated with the test compound (e.g., this compound) at various concentrations for a predetermined period.
-
A mixture of the radiolabeled substrate (e.g., [³H]L-glutamate) and unlabeled L-glutamate is added to each well to initiate the uptake reaction.
-
Uptake is allowed to proceed for a specific time (e.g., 10 minutes) at room temperature.
-
The reaction is terminated by rapidly washing the cells with ice-cold, sodium-free buffer to remove the extracellular radiolabeled substrate.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The amount of radioactivity in the cell lysate is proportional to the amount of substrate transported. The IC₅₀ value is calculated by plotting the percentage of inhibition of uptake versus the concentration of the test compound.
2. Electrophysiological Measurement of Transporter Currents
Glutamate transport is an electrogenic process, meaning it is associated with the movement of ions that generate an electrical current. This property allows for the use of electrophysiological techniques to characterize inhibitor-transporter interactions.
-
Oocyte Expression System: Xenopus laevis oocytes are injected with cRNA encoding the desired EAAT subtype.
-
Two-Electrode Voltage Clamp (TEVC):
-
After a few days to allow for protein expression, an oocyte is placed in a recording chamber and impaled with two microelectrodes.
-
The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
The oocyte is perfused with a control solution, and then a solution containing a known concentration of glutamate is applied, which induces an inward current due to the influx of Na⁺ and glutamate.
-
To test an inhibitor, the oocyte is pre-incubated with the compound, and then glutamate is co-applied with the inhibitor. A non-transportable inhibitor like this compound will block the glutamate-induced current without generating a current itself. In contrast, a transportable inhibitor will also block the glutamate-induced current but will induce its own inward current, although typically smaller than that induced by glutamate.
-
-
Data Analysis: The amplitude of the glutamate-induced current in the presence and absence of the inhibitor is measured to determine the percentage of inhibition and the IC₅₀ value. The absence of a current induced by the inhibitor itself is a key indicator of its non-transportable nature.
Visualizing the Mechanisms
To further elucidate the concepts discussed, the following diagrams illustrate the glutamate transport cycle and the experimental workflow for inhibitor characterization.
Caption: Glutamate transport cycle and the inhibitory action of this compound.
Caption: Experimental workflow to classify glutamate transporter inhibitors.
Caption: Classification of glutamate transporter inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Transport direction determines the kinetics of substrate transport by the glutamate transporter EAAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of L-glutamate transport inhibition by a conformationally restricted glutamate analogue (2S,1'S,2'R)-2-(carboxycyclopropyl)glycine (L-CCG III) on metabolism in brain tissue in vitro analysed by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydrokainic acid | Glutamate (EAAT) Transporter Inhibitors: R&D Systems [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
